3-Fluoro-4-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-fluoro-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFITFKCBAVEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376565 | |
| Record name | 3-Fluoro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13505-01-6 | |
| Record name | 3-Fluoro-4-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13505-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-4-nitropyridine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-nitropyridine is a pivotal building block in medicinal chemistry and agrochemical synthesis, prized for its unique electronic properties and reactivity. This technical guide provides a comprehensive overview of its chemical and physical characteristics, structural features, and key applications. Detailed experimental protocols for its use in nucleophilic aromatic substitution reactions are presented, alongside a summary of its spectroscopic data. This document aims to serve as a critical resource for researchers leveraging this compound in the design and synthesis of novel, biologically active compounds.
Chemical Structure and Properties
This compound is a substituted pyridine ring bearing a fluorine atom at the 3-position and a nitro group at the 4-position. This arrangement of electron-withdrawing groups significantly influences the reactivity of the pyridine ring, making it a versatile intermediate in organic synthesis.
Structure
The chemical structure of this compound is as follows:
Technical Guide: 3-Fluoro-4-nitropyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-4-nitropyridine, a key intermediate in the synthesis of advanced pharmaceutical compounds. We will cover its fundamental properties, detailed synthetic protocols, and its application in the development of targeted therapies, specifically focusing on its role as a precursor to Janus kinase (JAK) inhibitors.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 13505-01-6 |
| Molecular Formula | C₅H₃FN₂O₂ |
| Molecular Weight | 142.09 g/mol |
| Appearance | Yellow to pale brown solid or liquid |
Synthetic Pathways and Experimental Protocols
This compound is a valuable building block due to the reactivity conferred by the fluorine atom and the nitro group on the pyridine ring.[1] These features make it an important intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1] One notable application is in the synthesis of meta-fluorinated pyridines, which are challenging to produce but are significant structures in medicinal chemistry.[2]
A key synthetic route involves the fluorination of a pyridine N-oxide precursor. The following protocol is adapted from the synthesis of this compound N-oxide, an immediate precursor which can be subsequently converted to various functionalized pyridines.[2]
Experimental Protocol: Synthesis of this compound N-oxide
This protocol describes the nucleophilic aromatic substitution on 3-bromo-4-nitropyridine N-oxide to yield this compound N-oxide.
Materials:
-
3-bromo-4-nitropyridine N-oxide
-
Tetrabutylammonium fluoride (TBAF)
-
Dimethyl sulfoxide (DMSO)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Fluorination:
-
In a suitable reaction vessel, dissolve 3-bromo-4-nitropyridine N-oxide in dimethyl sulfoxide (DMSO).
-
Add 0.5 equivalents of tetrabutylammonium fluoride (TBAF) to the solution at room temperature.
-
Allow the reaction to proceed for approximately 5 minutes. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).
-
This reaction yields this compound N-oxide as the main product.[2]
-
-
Subsequent Reduction (Example Application):
-
The resulting this compound N-oxide can be used in subsequent reactions. For example, to synthesize 3-fluoro-4-aminopyridine, the N-oxide is hydrogenated.
-
To 3 mg of 10% Palladium on carbon (Pd/C), add a solution of this compound N-oxide in methanol (MeOH).
-
The mixture is then subjected to an atmosphere of hydrogen gas (1 atm) at room temperature for 10 minutes.
-
This catalytic hydrogenation quantitatively produces 3-fluoro-4-aminopyridine.[2]
-
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound N-oxide and its subsequent reduction.
Role in Drug Development: Targeting the JAK-STAT Signaling Pathway
Fluorinated pyridines are crucial intermediates in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs.[1] A significant application of this compound derivatives is in the development of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical pathway in cytokine signaling that regulates cell proliferation, differentiation, apoptosis, and immune responses.[] Dysregulation of this pathway is implicated in autoimmune diseases and cancers, making JAKs important therapeutic targets.[][4]
JAK inhibitors are designed to block the activity of one or more of the Janus kinase family members (JAK1, JAK2, JAK3, and TYK2), thereby interfering with the downstream signaling cascade. The pyridine scaffold is a common feature in many kinase inhibitors, and the introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity.[5]
JAK-STAT Signaling Pathway and Inhibition
Caption: The JAK-STAT signaling pathway and the mechanism of action for JAK inhibitors.
The diagram above illustrates the canonical JAK-STAT signaling pathway. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate each other and the receptor. This creates docking sites for STAT proteins, which are then phosphorylated by the activated JAKs. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene transcription. JAK inhibitors, synthesized using intermediates like this compound, block the kinase activity of JAKs, thereby preventing the phosphorylation of STATs and interrupting the entire signaling cascade. This mechanism is the basis for their therapeutic effect in various inflammatory and neoplastic diseases.
References
An In-depth Technical Guide to 3-Fluoro-4-nitropyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-nitropyridine is a pivotal building block in contemporary medicinal and agricultural chemistry. Its unique electronic properties, stemming from the presence of both a fluorine atom and a nitro group on the pyridine ring, render it a versatile intermediate for the synthesis of a wide array of complex molecules.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications, particularly in the development of novel therapeutics.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃FN₂O₂ | [1][2][3] |
| Molecular Weight | 142.09 g/mol | [1][2][3] |
| Appearance | Yellow to pale brown solid or liquid | [1][2] |
| Melting Point | 49 - 53 °C | |
| Boiling Point | 245.8 °C at 760 mmHg | |
| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane and chloroform. | |
| Storage Conditions | Store in an inert atmosphere, in a freezer at ≤ -20 °C. | [1][4] |
Note: Some physical properties like density are not consistently reported in the literature.
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro group and the fluorine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will exhibit five signals corresponding to the five carbon atoms of the pyridine ring. The carbon atoms attached to the fluorine and nitro groups will show characteristic chemical shifts and C-F coupling constants.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display characteristic absorption bands for the C-F bond, the N-O bonds of the nitro group, and the C=N and C=C bonds of the pyridine ring.[6][7] Key expected absorptions include:
-
~1530-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Asymmetric and symmetric stretching of the NO₂ group.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1250-1000 cm⁻¹: C-F stretching vibration.
Chemical Reactivity and Synthesis
This compound is a valuable synthetic intermediate due to its susceptibility to nucleophilic aromatic substitution and the reactivity of its nitro group.
Nucleophilic Aromatic Substitution
The pyridine ring, activated by the electron-withdrawing nitro group, readily undergoes nucleophilic aromatic substitution, primarily at the 4-position, displacing the nitro group. The fluorine at the 3-position also influences the reactivity of the ring.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, providing a pathway to synthesize 3-fluoro-4-aminopyridine and its derivatives. This transformation is crucial for the development of pharmacologically active compounds.
Synthesis of this compound
The synthesis of this compound often proceeds through the N-oxidation of 3-fluoropyridine, followed by nitration and subsequent deoxygenation. A common precursor is this compound N-oxide.[8][9][10]
Experimental Protocols
The following are representative experimental protocols for key reactions involving this compound and its precursors.
Synthesis of this compound N-oxide
This protocol describes the synthesis of the N-oxide precursor from 3-fluoropyridine.
Materials:
-
3-Fluoropyridine
-
Acetic Acid
-
35% Hydrogen Peroxide
-
Anhydrous Sodium Carbonate
-
Chloroform
-
Anhydrous Sodium Sulfate
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 40g of 3-fluoropyridine, 200ml of acetic acid, and 40ml of 35% H₂O₂.
-
Heat the mixture in a water bath at 70-80°C for 3 hours.
-
Add an additional 25 ml of hydrogen peroxide dropwise and continue heating at the same temperature for 9 hours.[8]
-
Concentrate the mixture under reduced pressure to approximately 100 ml.
-
Dilute with 100 ml of water and then remove the water under reduced pressure.
-
Neutralize the residue with anhydrous sodium carbonate.
-
Extract the product with chloroform.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and remove the chloroform under reduced pressure to yield the crude product.[8]
Nucleophilic Aromatic Substitution of a 3-Nitropyridine Derivative
This protocol is adapted from the substitution of a similar compound and can be used as a starting point for reactions with this compound.[11]
Materials:
-
This compound
-
Nucleophile (e.g., an amine or alcohol)
-
Cesium Fluoride (CsF) or another suitable base
-
Dry Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Pentane
-
Distilled Water
Procedure:
-
To a solution of this compound in dry DMSO under a nitrogen atmosphere, add the nucleophile and CsF.
-
Heat the reaction mixture at an appropriate temperature (e.g., 120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and add distilled water.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Reduction of the Nitro Group (Catalytic Hydrogenation)
This protocol describes a general method for the reduction of an aromatic nitro group to an amine using catalytic hydrogenation.[12]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C) or another suitable catalyst (e.g., Platinum on carbon, Raney Nickel)
-
Methanol or another suitable solvent
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound in methanol in a pressure reactor.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Seal the reactor and purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by observing hydrogen uptake or by TLC.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude 3-fluoro-4-aminopyridine.
-
Purify the product as necessary (e.g., by crystallization or chromatography).
Applications in Drug Development
This compound is a key precursor for the synthesis of 3-fluoro-4-aminopyridine, a derivative of 4-aminopyridine.[9] 4-aminopyridine is a clinically approved drug for improving walking in patients with multiple sclerosis.[9]
Mechanism of Action: Potassium Channel Blockade
Aminopyridines, including 4-aminopyridine and its derivatives, function by blocking voltage-gated potassium (K⁺) channels.[13][14][15][16] In demyelinated neurons, the exposure of these channels leads to an excessive leakage of potassium ions during action potential propagation, which impairs nerve impulse conduction. By blocking these channels, aminopyridines reduce the potassium efflux, thereby restoring axonal conduction.[13] The cationic form of the aminopyridine is the active species that binds to a site within the inner pore of the channel.[15][16]
Visualizations
Synthetic Workflow
The following diagram illustrates a typical synthetic workflow starting from 3-fluoropyridine to produce 3-fluoro-4-aminopyridine, a key pharmacophore.
Caption: Synthetic pathway from 3-fluoropyridine to 3-fluoro-4-aminopyridine.
Signaling Pathway: Potassium Channel Blockade
The diagram below illustrates the mechanism of action of aminopyridines in demyelinated axons.
Caption: Mechanism of aminopyridine-mediated restoration of nerve conduction.
Conclusion
This compound is a compound of significant interest in synthetic and medicinal chemistry. Its well-defined reactivity allows for its use as a versatile scaffold in the construction of complex molecular architectures with potential therapeutic applications. A thorough understanding of its properties and reaction protocols is essential for researchers aiming to leverage this important building block in their drug discovery and development endeavors.
References
- 1. synchem.de [synchem.de]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 13505-01-6 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Page loading... [wap.guidechem.com]
- 9. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. On the mechanism by which 4-Aminopyridine occludes quinidine block of the cardiac K+ channel, hKv1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 3-Fluoro-4-nitropyridine: A Technical Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-nitropyridine has emerged as a pivotal building block in modern organic synthesis, prized for its versatile reactivity and strategic importance in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of its role as a synthetic intermediate, with a particular focus on its applications in the pharmaceutical and agrochemical industries. Through a comprehensive review of its chemical properties, reactivity, and participation in key synthetic transformations, this document serves as a critical resource for researchers engaged in the design and synthesis of novel bioactive compounds. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate its practical application in the laboratory.
Introduction
This compound is a substituted pyridine derivative characterized by the presence of a fluorine atom at the 3-position and a nitro group at the 4-position of the pyridine ring. This unique arrangement of electron-withdrawing groups significantly influences the electronic properties of the aromatic ring, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, a relatively poor leaving group in classical SNAr, is activated by the potent electron-withdrawing nitro group, making the C4 position a prime target for nucleophilic attack. This reactivity profile has established this compound as a valuable precursor for the synthesis of a diverse array of substituted pyridines, which are prevalent scaffolds in many biologically active molecules.
The incorporation of a fluorine atom into pharmaceutical and agrochemical candidates is a well-established strategy to enhance their metabolic stability, binding affinity, and bioavailability.[1] Consequently, this compound serves as a gateway to a wide range of fluorinated pyridine-containing compounds with potential therapeutic and agricultural applications.[2]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 13505-01-6 | [2] |
| Molecular Formula | C₅H₃FN₂O₂ | [2] |
| Molecular Weight | 142.09 g/mol | [2] |
| Appearance | Yellow to pale brown solid or liquid | [2] |
| Storage Conditions | Store at ≤ -20 °C | [2] |
Spectroscopic Data:
While a complete, unified set of NMR data is not available in a single source, the following provides a general overview based on available information for fluorinated pyridines.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by both H-H and H-F interactions.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbons of the pyridine ring, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.[3]
-
¹⁹F NMR: The fluorine NMR spectrum provides a sensitive probe for the electronic environment of the fluorine atom and is a valuable tool for monitoring reactions.[3][4]
Chemical Reactivity and Key Transformations
The synthetic utility of this compound is primarily centered on its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the nitro group at the para-position significantly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the fluoride at the C4 position.
Nucleophilic Aromatic Substitution (SNAr) Reactions
A wide variety of nucleophiles can be employed to displace the fluoride ion, leading to the formation of diverse 4-substituted-3-fluoropyridine derivatives.
General Reaction Scheme:
References
- 1. tandfonline.com [tandfonline.com]
- 2. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. biophysics.org [biophysics.org]
The Versatile Role of 3-Fluoro-4-nitropyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Fluoro-4-nitropyridine has emerged as a pivotal building block in medicinal chemistry, prized for its reactivity and versatility in the synthesis of a diverse array of biologically active molecules. Its unique electronic properties, stemming from the presence of both a fluorine atom and a nitro group on the pyridine ring, make it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity has been harnessed by medicinal chemists to construct complex molecular architectures targeting a range of therapeutic areas, most notably in the development of kinase inhibitors for oncology and drugs for inflammatory and central nervous system disorders. This technical guide provides an in-depth overview of the applications of this compound in drug discovery, complete with quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways and synthetic workflows.
Introduction
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The pyridine scaffold is also a privileged structure, present in numerous FDA-approved drugs, owing to its ability to engage in various biological interactions.[3] The combination of these features in this compound, augmented by the strongly electron-withdrawing nitro group, renders it a highly reactive and valuable intermediate for the synthesis of novel therapeutics.[4] This guide will explore the core applications of this versatile reagent in the synthesis of kinase inhibitors and other targeted therapies.
Core Applications in Medicinal Chemistry
This compound is primarily utilized as a key intermediate in the synthesis of substituted aminopyridines, which serve as scaffolds for a variety of targeted therapies. The fluorine at the 3-position is an excellent leaving group in SNAr reactions, allowing for the facile introduction of various nucleophiles at this position. The nitro group at the 4-position strongly activates the ring towards nucleophilic attack and can be readily reduced to an amino group, providing a handle for further functionalization.[4][5]
Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6]
Pyrazolo[3,4-b]pyridine Derivatives:
Derivatives of this compound are instrumental in the synthesis of pyrazolo[3,4-b]pyridines, a scaffold known to exhibit potent inhibitory activity against various kinases.
GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to diseases such as Alzheimer's, type 2 diabetes, and cancer.[7][8] A series of 6-aryl-pyrazolo[3,4-b]pyridines have been identified as potent GSK-3 inhibitors.[9]
Table 1: In Vitro Activity of Pyrazolo[3,4-b]pyridine Derivatives as GSK-3 Inhibitors
| Compound | R | GSK-3 IC50 (nM) |
| 1a | H | 150 |
| 1b | 4-F | 85 |
| 1c | 4-Cl | 70 |
| 1d | 4-CH3 | 120 |
| 1e | 3-F | 95 |
Data is hypothetical and for illustrative purposes, compiled from general trends observed in publications on pyrazolo[3,4-b]pyridine GSK-3 inhibitors.
Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[10] Imidazo[4,5-b]pyridine-based Aurora kinase inhibitors have been synthesized, where the initial steps can involve derivatives of this compound.[10]
Table 2: In Vitro Activity of Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases
| Compound | R | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| 2a | Phenyl | 25 | 5 |
| 2b | 4-Fluorophenyl | 15 | 3 |
| 2c | 3-Chlorophenyl | 18 | 4 |
| 2d | 4-Methoxyphenyl | 30 | 8 |
Data is hypothetical and for illustrative purposes, based on published data for similar compound classes.[10]
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutations are frequently found in acute myeloid leukemia (AML).[11] The pyrazolo[3,4-b]pyridine scaffold has been explored for the development of FLT3 inhibitors.[12]
Table 3: In Vitro Activity of Pyrazolo[3,4-b]pyridine Derivatives against FLT3
| Compound | R | FLT3 IC50 (nM) |
| 3a | Cyclopropyl | 50 |
| 3b | Phenyl | 25 |
| 3c | 4-Chlorophenyl | 15 |
| 3d | 4-Methylpiperazin-1-yl | 8 |
Data is hypothetical and for illustrative purposes, reflecting general SAR trends.
Synthesis of USP7 Inhibitors
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in the regulation of the p53 tumor suppressor pathway through its interaction with MDM2.[13] Inhibition of USP7 can lead to the stabilization of p53 and is a promising strategy for cancer therapy. N-(6-Fluoro-3-nitropyridin-2-yl)isoquinolin-3-amines have been designed as covalent USP7 inhibitors, where the fluoro-nitro pyridine moiety acts as the reactive "warhead" for covalent modification of the enzyme.[13]
Table 4: In Vitro Activity of N-(6-Fluoro-3-nitropyridin-2-yl)isoquinolin-3-amine Derivatives as USP7 Inhibitors
| Compound | R | USP7 IC50 (µM) |
| 4a | H | 15.2 |
| 4b | 4-Methyl | 10.8 |
| 4c | 4-Methoxy | 12.5 |
| 4d | 4-Chloro | 8.9 |
Data is hypothetical and for illustrative purposes, based on the findings in the cited literature.[13]
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the amine to the solution, followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines
This protocol outlines a general approach for the synthesis of the pyrazolo[3,4-b]pyridine core from a substituted 3-amino-4-halopyridine derivative, which can be synthesized from this compound.
Materials:
-
Substituted 3-amino-4-halopyridine (1.0 eq)
-
Substituted pyrazole (1.2 eq)
-
Palladium catalyst (e.g., Pd2(dba)3) (0.05 eq)
-
Ligand (e.g., Xantphos) (0.1 eq)
-
Base (e.g., K2CO3 or Cs2CO3) (2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the 3-amino-4-halopyridine, substituted pyrazole, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by molecules synthesized using this compound, as well as a general experimental workflow for its application.
Conclusion and Future Outlook
This compound has proven to be a cornerstone reagent in the medicinal chemist's toolbox for the construction of novel, biologically active compounds. Its predictable reactivity in SNAr reactions, coupled with the versatility of the resulting aminopyridine scaffold, has enabled the rapid exploration of chemical space and the development of potent inhibitors for a range of therapeutic targets. The examples provided in this guide, particularly in the realm of kinase and deubiquitinase inhibition, underscore the significant impact of this building block in modern drug discovery.
Future applications of this compound will likely expand as our understanding of disease biology continues to grow and new therapeutic targets are identified. The development of more refined and regioselective synthetic methodologies will further enhance its utility. Moreover, the exploration of derivatives of this compound in areas beyond oncology, such as neurodegenerative and inflammatory diseases, holds considerable promise. As the demand for targeted and personalized medicines increases, the importance of versatile and reactive building blocks like this compound in the drug discovery and development pipeline is set to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling the signaling network of FLT3-ITD AML improves drug sensitivity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of 4-aminopyridine in human volunteers. A preliminary study using a new GLC method for its estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity and Stability of 3-Fluoro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitropyridine is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the presence of a fluorine atom and a nitro group on the pyridine ring, render it a highly reactive intermediate for the synthesis of a diverse range of functionalized molecules.[1] This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its application in drug discovery and development.
This document details the compound's core reactivity, particularly in nucleophilic aromatic substitution reactions, and provides an analysis of its stability under various conditions. Experimental protocols for key transformations and its role as a precursor in the synthesis of kinase inhibitors targeting critical signaling pathways are also presented.
Core Reactivity: Nucleophilic Aromatic Substitution
The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the 4-position. The fluorine atom at the 3-position further influences the regioselectivity of nucleophilic attack.
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The most labile position for substitution is the nitro group at the C-4 position, which is activated by the electron-withdrawing nature of the pyridine nitrogen and the adjacent nitro group. The fluorine atom at C-3 is less prone to substitution in comparison.
A common and well-documented reaction is the displacement of the nitro group by various nucleophiles, such as amines and alkoxides. This reaction is a key step in the synthesis of various biologically active compounds. For instance, the reaction of this compound with amines leads to the formation of 4-amino-3-fluoropyridine derivatives, which are important intermediates in the synthesis of kinase inhibitors.
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Synthesis of Bioactive Molecules
This compound serves as a crucial starting material for the synthesis of various kinase inhibitors, particularly those targeting the Janus kinase (JAK) and Phosphoinositide 3-kinase (PI3K) signaling pathways. These pathways are often dysregulated in cancer and inflammatory diseases.
Precursor for JAK Inhibitors
The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated cellular responses. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. This compound is a key intermediate in the synthesis of certain JAK inhibitors. The 4-amino-3-fluoropyridinyl moiety, derived from this compound, can serve as a core scaffold that interacts with the hinge region of the kinase domain.
Precursor for PI3K/Akt/mTOR Inhibitors
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. This compound is utilized in the synthesis of various PI3K/mTOR inhibitors. The fluoropyridine core can be incorporated into scaffolds that bind to the ATP-binding pocket of these kinases.
Quantitative Reactivity Data
| Precursor | Nucleophile | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 3-Bromo-4-nitropyridine N-oxide | TBAF (0.5 eq) | DMSO | 25 | 5 min | This compound N-oxide | 37 | [2] |
| This compound N-oxide | H₂ (1 atm), 10% Pd/C | MeOH | 25 | 10 min | 3-Fluoro-4-aminopyridine | Quantitative | [2] |
| 3-Bromo-4-nitropyridine | TBAF (0.5 eq) | DMSO | 25 | 15 min | 3-Bromo-4-fluoropyridine | 71.1 ± 3.6 | [2] |
Stability Profile
This compound is generally stable under standard laboratory conditions.[3] However, as with many nitroaromatic compounds, it is susceptible to degradation under certain conditions.
-
Thermal Stability: The compound is expected to be stable at ambient temperatures. Storage at low temperatures (≤ -20 °C) is recommended to ensure long-term stability and prevent potential degradation.[1]
-
Photolytic Stability: Nitroaromatic compounds can be sensitive to light. It is advisable to store this compound in amber vials or protected from light to prevent photodecomposition.
-
Hydrolytic Stability: The compound is insoluble in water.[3] While specific data on its hydrolysis rate is not available, the presence of the activating nitro group could make the pyridine ring susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of 3-fluoro-4-hydroxypyridine.
-
Chemical Compatibility: It may react with strong oxidizing agents.[3] It is also incompatible with strong acids and bases, which could catalyze its degradation or unwanted side reactions.
Quantitative stability data from forced degradation studies are not widely published. Such studies, involving exposure to elevated temperatures, humidity, light, and various pH conditions, would be necessary to fully characterize its degradation profile and establish a definitive shelf life.
Experimental Protocols
The following are representative experimental protocols for key reactions involving this compound and its derivatives.
Synthesis of this compound N-oxide
This protocol describes the synthesis of the N-oxide derivative, which is a common precursor and exhibits similar reactivity to this compound.
Procedure:
To a solution of 3-bromo-4-nitropyridine N-oxide in dimethyl sulfoxide (DMSO), a solution of tetrabutylammonium fluoride (TBAF) is added. The reaction mixture is stirred at room temperature for a short period (e.g., 5 minutes). The reaction is then quenched with water and the product is extracted with a suitable organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound N-oxide.[2]
Reduction of this compound N-oxide to 3-Fluoro-4-aminopyridine
This protocol details the reduction of the nitro group to an amine, a common transformation in the synthesis of biologically active molecules.
Procedure:
This compound N-oxide is dissolved in methanol. A catalytic amount of 10% palladium on carbon is added to the solution. The mixture is then stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature. The reaction is typically rapid, often completing within 10 minutes. After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to afford 3-fluoro-4-aminopyridine.[2]
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis, particularly for the construction of complex heterocyclic molecules with applications in drug discovery. Its reactivity is dominated by nucleophilic aromatic substitution at the 4-position, enabling the facile introduction of various functional groups. While the compound is generally stable under standard conditions, care should be taken to protect it from light, strong acids, and strong bases. The synthetic utility of this compound is highlighted by its role as a key building block for the development of potent kinase inhibitors targeting the JAK-STAT and PI3K/Akt/mTOR pathways. Further quantitative studies on its reaction kinetics and degradation pathways would be beneficial for process optimization and a more complete understanding of its chemical behavior.
References
A Technical Guide to 3-Fluoro-4-nitropyridine: Commercial Availability, Purity Assessment, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability and purity of 3-Fluoro-4-nitropyridine (CAS No. 13505-01-6), a key building block in the synthesis of pharmaceuticals and agrochemicals. This document offers a detailed overview for researchers, scientists, and drug development professionals, including tabulated data on suppliers, purities, and detailed, exemplary experimental protocols for purity assessment.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, ranging from milligrams to several grams. Bulk quantities may be available upon request from some manufacturers. The purity of the commercially available product is generally high, with most suppliers offering grades of ≥95% or 97%.
Below is a summary of representative commercial sources for this compound. Please note that catalog numbers, pricing, and availability are subject to change and should be verified on the respective supplier's website.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Physical Form | Storage Conditions |
| Chem-Impex | 13505-01-6 | C₅H₃FN₂O₂ | 142.09 g/mol | ≥ 95% | Yellow to pale brown solid or liquid | Store at ≤ -20 °C |
| Sigma-Aldrich (Ambeed) | 13505-01-6 | C₅H₃FN₂O₂ | 142.09 g/mol | 97% | Liquid | Inert atmosphere, store in freezer, under -20°C[1] |
| Santa Cruz Biotechnology | 13505-01-6 | C₅H₃FN₂O₂ | 142.09 g/mol | Not Specified* | - | - |
*Purity should be confirmed by consulting the Certificate of Analysis for a specific lot.
Purity and Impurity Profile
The purity of this compound is a critical parameter, particularly in drug discovery and development, as impurities can lead to unwanted side reactions and affect the quality of the final active pharmaceutical ingredient (API). The typical purity of commercially available this compound is ≥95-97%.
Potential Impurities:
Understanding the synthetic routes to this compound can provide insight into potential impurities. Common synthetic pathways may involve the nitration of 3-fluoropyridine or the fluorination of a corresponding precursor.[2] Potential impurities could include:
-
Starting Materials: Residual unreacted starting materials, such as 3-fluoropyridine.
-
Isomers: Positional isomers, such as 2-fluoro-4-nitropyridine or 4-fluoro-3-nitropyridine, which may form during the synthesis.
-
Byproducts of Synthesis: Related compounds formed through side reactions. For instance, in syntheses starting from bromo-nitropyridine derivatives, residual brominated compounds could be present.[3]
-
Solvents: Residual solvents used during the synthesis and purification process.
The following diagram illustrates a generalized workflow for the quality control of this compound.
Quality control workflow for this compound.
Experimental Protocols for Purity Assessment
Detailed analytical methods are essential for the accurate determination of the purity of this compound. The following sections provide exemplary protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These are intended as representative methods and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase method is typically suitable.
Objective: To determine the purity of this compound and quantify any related impurities by area percentage.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid, TFA)
-
This compound sample
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detector Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis:
-
Inject a blank (diluent) to ensure the absence of system peaks.
-
Inject the prepared sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
-
The following diagram illustrates the logical steps for developing an HPLC method for purity analysis.
HPLC method development workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, as well as residual solvents.
Objective: To identify and quantify volatile impurities and residual solvents in a this compound sample.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Methylene chloride or other suitable solvent (GC grade)
-
This compound sample
-
Autosampler vials with septa
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in methylene chloride at a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 amu
-
-
Analysis:
-
Inject the prepared sample solution.
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Quantify impurities using an internal standard or by area percent, assuming similar response factors for structurally related compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and can also be used for purity assessment through quantitative NMR (qNMR).
Objective: To confirm the chemical structure of this compound and assess its purity.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard for qNMR (e.g., maleic anhydride, if required)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Expected Chemical Shifts (δ, ppm) in CDCl₃ (predicted): The aromatic protons will appear in the range of 7.0-9.0 ppm. The fluorine atom will cause splitting of the adjacent proton signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Chemical Shifts (δ, ppm) in CDCl₃ (predicted): Aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. This is highly specific for fluorine-containing compounds.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Analyze the chemical shifts, coupling patterns, and integration of the ¹H NMR spectrum to confirm the structure.
-
Analyze the chemical shifts and C-F couplings in the ¹³C NMR spectrum.
-
The presence of a single major peak in the ¹⁹F NMR spectrum is a good indicator of purity with respect to other fluorinated species.
-
For qNMR, a certified internal standard is added, and the purity is calculated by comparing the integral of a known proton signal from the analyte to a known proton signal from the standard.
-
This comprehensive guide provides a solid foundation for researchers and professionals working with this compound, enabling informed decisions regarding its sourcing, handling, and quality assessment.
References
An In-depth Technical Guide to the Safety, Storage, and Handling of 3-Fluoro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, storage requirements, and handling procedures for 3-Fluoro-4-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.
Chemical and Physical Properties
This compound is a yellow to pale brown solid or liquid with a molecular weight of 142.09 g/mol .[1] It is important to understand its physical and chemical properties to handle it safely.
| Property | Value | Reference |
| CAS Number | 13505-01-6 | [1][2][3][4] |
| Molecular Formula | C₅H₃FN₂O₂ | [1][2][3] |
| Molecular Weight | 142.09 g/mol | [1][2][3] |
| Appearance | Yellow to pale brown solid or liquid | [1] |
| Melting Point | 49 - 53 °C | [5] |
| Boiling Point | 245.8 °C at 760 mmHg | [5] |
| Flash Point | 102.5 °C | [5] |
| Solubility in Water | Insoluble | [5] |
| Solubility in Organic Solvents | Soluble in dichloromethane and chloroform | [5] |
Safety and Hazard Information
This compound and its structural isomers are classified as hazardous. The following GHS hazard statements are associated with this class of compounds.
GHS Hazard Statements:
Signal Word: Warning[8]
Due to the lack of specific LD50 and LC50 data for this compound, a thorough risk assessment should be conducted before use, based on the hazards of structurally similar compounds.
Personal Protective Equipment (PPE)
Strict adherence to recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or neoprene rubber). | Prevents skin contact which can lead to irritation and absorption of the chemical. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a certified chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or if irritation is experienced. | Prevents inhalation of harmful dust or vapors.[9] |
Storage and Handling
Proper storage and handling are critical to maintain the stability of this compound and prevent accidents.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
The recommended storage temperature is under -20°C in an inert atmosphere.[1][8]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[10]
-
Store separately from incompatible materials.[11]
Incompatible Materials:
-
Strong oxidizing agents: May cause violent reactions.[8]
-
Strong acids and bases: Can lead to structural changes and reactions such as hydrolysis.[8]
-
Acids, acid anhydrides, and acid chlorides. [10]
Handling:
-
All handling should be conducted in a well-ventilated laboratory or under a certified chemical fume hood.[12]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Avoid inhalation of dust or vapors.[9]
-
Wash hands thoroughly after handling.
-
Use non-sparking tools and take precautionary measures against static discharge.[9]
Emergency Procedures
In case of accidental exposure or spills, immediate and appropriate action is critical.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[9]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[9]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[11]
Spill Management:
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE as detailed above.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.
-
For larger spills, contain the spill and absorb it with an inert material before collection for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Do not allow the chemical to enter drains or waterways.
Disposal
Dispose of waste in accordance with all local, state, and federal regulations. This compound and its container should be disposed of as hazardous waste. Do not mix with other waste streams.
Experimental Protocols
This compound is a valuable building block in organic synthesis, particularly in nucleophilic aromatic substitution reactions.[1] The following is a general protocol for such a reaction, which should be adapted and optimized for specific substrates and conditions.
General Protocol for Nucleophilic Aromatic Substitution:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an appropriate anhydrous solvent (e.g., DMSO, DMF).
-
Reagent Addition: Add the nucleophile to the reaction mixture. The reaction may require the presence of a base to facilitate the substitution.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution).
-
Extraction: Extract the product into a suitable organic solvent.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by an appropriate method (e.g., flash chromatography, recrystallization).
Visualizations
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Nucleophilic Aromatic Substitution Pathway
This diagram illustrates a generalized reaction pathway for the nucleophilic aromatic substitution of a leaving group on a pyridine ring, a common application of this compound.
Caption: Generalized pathway for nucleophilic aromatic substitution on a pyridine ring.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 13505-01-6 [sigmaaldrich.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Fluoro-3-nitropyridine | C5H3FN2O2 | CID 20129128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data [pipzine-chem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 3-Fluoro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) on 3-Fluoro-4-nitropyridine is a pivotal reaction in medicinal chemistry and drug development. This compound serves as a versatile building block for the synthesis of a wide array of substituted pyridine derivatives, which are integral components of numerous pharmaceutical agents. The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group positioned para to the fluorine atom. This electronic arrangement facilitates the displacement of the fluoride ion by a diverse range of nucleophiles, making this compound a valuable intermediate in the synthesis of complex molecules, including anti-cancer and anti-inflammatory drugs.[1]
The reactivity of the fluorine atom as a leaving group in this SNAr reaction is a key feature. Despite the high strength of the C-F bond, the rate-determining step of the SNAr mechanism is the initial nucleophilic attack to form a stabilized intermediate, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine enhances the electrophilicity of the carbon at the 3-position, making it highly susceptible to nucleophilic attack.
Mechanism of Nucleophilic Aromatic Substitution
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization significantly stabilizes the intermediate, which is the rate-determining step of the reaction.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context, yielding the substituted product.
The following diagram illustrates the general mechanism of the SNAr reaction on this compound.
Caption: General mechanism of the SNAr reaction on this compound.
Applications in Drug Development
This compound is a key starting material in the synthesis of various biologically active molecules. A common synthetic strategy involves the SNAr reaction to introduce a desired functional group, followed by the reduction of the nitro group to an amine. This resulting aminopyridine can then be further functionalized. For instance, 3-fluoro-4-aminopyridine, derived from this compound, is a precursor to compounds investigated for treating neurological disorders like multiple sclerosis.[2] The ability to perform selective SNAr reactions on this substrate allows for the construction of complex molecular architectures with desired pharmacological properties.
Experimental Protocols and Data
The following sections provide detailed protocols and quantitative data for the SNAr reaction of this compound with various classes of nucleophiles.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a widely used transformation. The choice of solvent and the use of a base are critical for achieving high yields.
General Protocol for Amination:
-
To a solution of this compound (1.0 eq.) in an appropriate solvent (e.g., DMSO, DMF, or a high-boiling alcohol), add the amine nucleophile (1.0-1.2 eq.).
-
If the amine is used as its salt, or if the reaction requires a non-nucleophilic base, add a suitable base such as K₂CO₃, Cs₂CO₃, or a tertiary amine (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 eq.).
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120 °C) and stir for the specified time.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Quantitative Data for Amination Reactions:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | K₂CO₃ | DMSO | 80 | 2 | 95 | Hypothetical Example |
| Piperidine | Et₃N | EtOH | Reflux | 4 | 92 | Hypothetical Example |
| Aniline | Cs₂CO₃ | DMF | 100 | 6 | 85 | Hypothetical Example |
| Benzylamine | K₂CO₃ | CH₃CN | Reflux | 5 | 88 | Hypothetical Example |
Note: The data in this table is representative and based on typical SNAr reactions of activated fluoropyridines. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Reaction with Thiol Nucleophiles
Thiol nucleophiles readily displace the fluoride in this compound to form the corresponding thioethers. These reactions are typically carried out in the presence of a base to deprotonate the thiol.
General Protocol for Thiolation:
-
To a solution of the thiol (1.1 eq.) in a polar aprotic solvent such as DMF or DMSO, add a base (e.g., NaH, K₂CO₃, or Cs₂CO₃) (1.2 eq.) at 0 °C.
-
Stir the mixture for 15-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by chromatography.
Quantitative Data for Thiolation Reactions:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | 25 | 3 | 90 | Hypothetical Example |
| Benzyl mercaptan | NaH | THF | 25 | 2 | 93 | Hypothetical Example |
| Ethanethiol | Cs₂CO₃ | DMSO | 25 | 4 | 87 | Hypothetical Example |
Note: The data in this table is representative and based on typical SNAr reactions of activated fluoropyridines. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Reaction with Alkoxide Nucleophiles
Alkoxides are potent nucleophiles that can displace the fluoride from this compound to form the corresponding ethers. Anhydrous conditions are crucial to prevent the formation of hydrolysis byproducts.
General Protocol for Alkoxylation:
-
To a solution of the alcohol in an anhydrous solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.1 eq.) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes to generate the alkoxide.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Stir the reaction at the appropriate temperature until completion.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Alkoxylation Reactions:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium methoxide | NaOMe | MeOH | 60 | 3 | 89 | Hypothetical Example |
| Sodium ethoxide | NaOEt | EtOH | Reflux | 5 | 86 | Hypothetical Example |
| Potassium phenoxide | K₂CO₃/Phenol | DMF | 80 | 6 | 82 | Hypothetical Example |
Note: The data in this table is representative and based on typical SNAr reactions of activated fluoropyridines. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Workflow
The following diagram outlines a typical workflow for conducting an SNAr reaction with this compound, from reaction setup to product purification.
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
This compound is a highly valuable and reactive substrate for nucleophilic aromatic substitution reactions. Its utility in the synthesis of complex, biologically active molecules makes it an important tool for researchers in drug discovery and development. The protocols and data presented in these application notes provide a foundation for the successful implementation of SNAr reactions using this versatile building block. Careful control of reaction conditions, including solvent, base, and temperature, is essential for achieving high yields and purity of the desired substituted pyridine products.
References
Application Notes and Protocols for 3-Fluoro-4-nitropyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-fluoro-4-nitropyridine in three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and nitro substituents on the pyridine ring.
The electron-withdrawing nature of both the fluorine and nitro groups activates the pyridine ring towards nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cycles. However, the nitro group can be sensitive to certain reductive conditions and strong bases, necessitating careful optimization of reaction parameters. The protocols and data presented herein are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.
Quantitative Data Summary
While specific data for the Suzuki-Miyaura coupling of this compound is not extensively reported, the following table summarizes typical conditions and yields for the coupling of structurally similar bromopyridines and other halo(nitro)aromatics, providing a reasonable expectation for reaction performance.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | 81 | [1] |
| 2 | 2-Bromo-4-fluoro-5-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | 92 | [1] |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 85-95 | General Protocol |
| 4 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane | 100 | 89 | [2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Water (if using a biphasic system)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (and water if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines. This reaction is crucial for the synthesis of various biologically active molecules. Care must be taken with the choice of base, as strong bases like NaOtBu can potentially react with the nitro group. Milder bases like K₃PO₄ or Cs₂CO₃ are often preferred.
Quantitative Data Summary
The following table provides representative data for the Buchwald-Hartwig amination of related halo-pyridines and nitroarenes.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 3-Halo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2.5) | RuPhos (5) | LiHMDS (2.2) | Toluene | 100 | 83 | [3] |
| 2 | 4-Bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ (2) | t-BuOH | 100 | 95 | [4] |
| 3 | 1-Bromo-4-nitrobenzene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 110 | 90-98 | General Protocol |
| 4 | 3-Bromo-4-isopropylpyridine | Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 85-95 | [5] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the amine.
-
Seal the tube, remove from the glovebox, and add the anhydrous solvent via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction's progress.
-
After completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by flash column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Fluorination of 3-bromo-4-nitropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 3-fluoro-4-nitropyridine N-oxide via nucleophilic aromatic substitution. The protocol outlines the fluorination of 3-bromo-4-nitropyridine N-oxide using tetrabutylammonium fluoride (TBAF). This method offers a direct route to obtaining the meta-fluorinated pyridine derivative, a valuable intermediate in the development of pharmaceuticals and radiopharmaceuticals.[1][2] The procedure is designed to be clear and reproducible for researchers in organic synthesis and medicinal chemistry.
Introduction
The introduction of fluorine into aromatic systems is a critical strategy in drug discovery, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The synthesis of fluorinated pyridines, particularly at the meta-position, can be challenging due to the electron-rich nature of the pyridine ring.[1][2] This protocol describes a recently developed method for the direct fluorination of a pyridine N-oxide, specifically the conversion of 3-bromo-4-nitropyridine N-oxide to this compound N-oxide.[1][2] The presence of the N-oxide group facilitates the nucleophilic substitution at the meta-position, providing a valuable synthetic route to this important building block.[1]
Experimental Workflow
References
- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Catalytic Hydrogenation Protocol for 3-Fluoro-4-nitropyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 3-fluoro-4-nitropyridine derivatives, a critical transformation in the synthesis of pharmaceutically active compounds. The reduction of the nitro group to an amine is a key step in building complex molecular architectures, and understanding the nuances of this reaction is essential for successful drug development.
Introduction
The catalytic hydrogenation of this compound and its derivatives is a fundamental method for the synthesis of 3-fluoro-4-aminopyridines. These products are valuable intermediates in medicinal chemistry due to the prevalence of the aminopyridine scaffold in a wide range of therapeutic agents. The primary challenge in this transformation is the selective reduction of the nitro group while preserving the fluorine substituent and other functional groups that may be present on the pyridine ring. Dehalogenation is a common side reaction in the hydrogenation of halogenated nitroaromatics, making the choice of catalyst and reaction conditions paramount for achieving high yields and purity.
This document outlines protocols using common heterogeneous catalysts such as Palladium on carbon (Pd/C) and Raney® Nickel, as well as transfer hydrogenation methods, providing a comparative overview to aid in method selection and optimization.
Catalyst Systems and Reaction Conditions
The choice of catalyst is critical for the successful and selective hydrogenation of this compound derivatives. Palladium on carbon is a widely used and often effective catalyst for this transformation. Raney® Nickel offers a cost-effective alternative, particularly in applications where dehalogenation is a concern. Transfer hydrogenation provides a convenient option that avoids the need for high-pressure hydrogen gas.
Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
Palladium on carbon is a highly active catalyst for the reduction of nitro groups. Protic solvents such as methanol or ethanol are generally preferred as they can accelerate the reaction rate.
General Reaction Scheme:
Table 1: Reaction Parameters for Pd/C Catalyzed Hydrogenation
| Substrate | Catalyst Loading (w/w) | Solvent | H₂ Pressure | Temperature | Time | Yield | Reference |
| This compound N-oxide | 10% Pd/C (catalytic amount) | Methanol | 1 atm | 25 °C | 10 min | Quantitative | [1] |
| 4-Amino-3-nitropyridine | 10% Pd/C (4.8% w/w) | Methanol | 0.5 MPa | Room Temp. | 3 h | 82.4% |
Raney® Nickel Catalyzed Hydrogenation
Raney® Nickel is a sponge-like, highly active form of nickel that is particularly useful for the hydrogenation of nitro compounds. It is often employed when substrates are sensitive to dehalogenation under Pd/C catalysis.
Table 2: Reaction Parameters for Raney® Nickel Catalyzed Hydrogenation
| Substrate | Catalyst Loading | Solvent | H₂ Pressure | Temperature | Time | Yield | Reference |
| Aromatic Nitro Compounds | ~3% w/w | Ethanol | 275 kPa | Room Temp. | Not Specified | Not Specified | |
| Nitriles | 100% w/w | Methanol | 70 psi | Room Temp. | 16 h | Not Specified |
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a valuable alternative to using molecular hydrogen. Common hydrogen donors include ammonium formate and formic acid. This method is often advantageous for its operational simplicity and can sometimes offer improved chemoselectivity.
Table 3: Reaction Parameters for Catalytic Transfer Hydrogenation
| Substrate | Catalyst | Hydrogen Donor | Solvent | Temperature | Time | Yield | Reference |
| Aromatic Nitro Compounds | 10% Pd/C | Ammonium Formate | Methanol | Room Temp. | Not Specified | High | [2] |
| Nitroarenes | 5% Pt/C | Ammonium Formate | Not Specified | Not Specified | Not Specified | High |
Experimental Protocols
Safety Precautions:
-
Pyrophoric Catalysts: Both Pd/C and Raney® Nickel can be pyrophoric, especially after use when they are saturated with hydrogen. Always handle these catalysts in a wet state and under an inert atmosphere (e.g., Nitrogen or Argon). Do not allow them to dry in the air.
-
Flammable Hydrogen Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all equipment must be properly grounded.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves when handling these reagents and performing these reactions.
Protocol 1: General Procedure for Pd/C Catalyzed Hydrogenation at Atmospheric Pressure
This protocol is a general guideline and may require optimization for specific derivatives.
Materials:
-
This compound derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (or other suitable protic solvent)
-
Hydrogen gas (balloon or H₂ generator)
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., H-Cube) or a balloon setup
-
Filtration apparatus
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the this compound derivative.
-
Solvent Addition: Dissolve the substrate in an appropriate volume of methanol.
-
Inerting: Flush the flask with an inert gas (Nitrogen or Argon) for several minutes to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C to the reaction mixture under a positive pressure of the inert gas. The catalyst loading should be optimized but can typically range from 1-10 mol%.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. For atmospheric pressure reactions, a hydrogen-filled balloon is sufficient. For higher pressures, a Parr shaker or similar hydrogenation apparatus should be used.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC, LC-MS, or by observing the consumption of hydrogen.
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with solvent and disposed of properly.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-fluoro-4-aminopyridine derivative, which can be further purified by crystallization or chromatography if necessary.
Diagrams
Logical Relationship of Catalytic Hydrogenation
This diagram illustrates the key components and their relationships in a typical catalytic hydrogenation process.
Caption: Logical flow of the catalytic hydrogenation process.
Experimental Workflow for Pd/C Catalyzed Hydrogenation
This diagram outlines the step-by-step workflow for performing a Pd/C catalyzed hydrogenation in the lab.
Caption: Step-by-step experimental workflow.
Conclusion
The catalytic hydrogenation of this compound derivatives is a robust and efficient method for the synthesis of the corresponding anilines. Careful selection of the catalyst and reaction conditions is crucial to ensure high chemoselectivity and to prevent unwanted side reactions such as dehalogenation. The protocols provided herein serve as a valuable starting point for researchers in the field of drug discovery and development. Further optimization for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 3-Fluoro-4-nitropyridine in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitropyridine is a versatile building block in the development of novel agrochemicals. Its unique electronic properties, arising from the presence of both a fluorine atom and a nitro group on the pyridine ring, make it a highly reactive intermediate for synthesizing a range of pesticides, including herbicides, insecticides, and fungicides. The electron-withdrawing nature of the nitro group and the fluorine atom activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of various functional groups at the 4-position. This reactivity is central to the creation of diverse chemical libraries for screening and optimizing agrochemical candidates.[1]
Core Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical development lies in its use as a precursor for a variety of active ingredients. The fluorine atom can enhance the metabolic stability and binding affinity of the final product, while the pyridine scaffold is a common feature in many successful agrochemicals.
Herbicide Development
One of the most promising applications of this compound is in the synthesis of pyridine-based herbicides. These herbicides often function as synthetic auxins or inhibitors of essential plant enzymes like protoporphyrinogen oxidase (PPO).[2][3] A key synthetic strategy involves the nucleophilic substitution of the nitro group with a substituted phenoxide, leading to the formation of a pyridyl-phenyl ether linkage, a common motif in commercial herbicides.
Insecticide and Fungicide Development
Derivatives of this compound also show potential as insecticides and fungicides. The introduction of different substituents can lead to compounds that target specific biological pathways in insects and fungi. For example, the pyridine core is present in neonicotinoid insecticides, which act on the nicotinic acetylcholine receptors of insects.
Experimental Protocols
Synthesis of 4-(Aryloxy)-3-fluoropyridine Derivatives (Herbicidal Precursors)
This protocol describes a general method for the nucleophilic aromatic substitution of this compound with a substituted phenol to generate a 4-(aryloxy)-3-fluoropyridine derivative, a key intermediate for certain herbicidal compounds.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-chlorophenol)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dry DMF, add the substituted phenol (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-(aryloxy)-3-fluoropyridine derivative.
Reduction of the Nitro Group to Synthesize 4-Amino-3-fluoropyridine (Insecticidal/Fungicidal Precursor)
This protocol outlines the reduction of the nitro group of a 4-(substituted)-3-fluoropyridine to the corresponding amine, a versatile intermediate for further functionalization in the synthesis of insecticides and fungicides.
Materials:
-
4-(Substituted)-3-fluoro-4-nitropyridine derivative
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Dichloromethane
Procedure:
-
In a round-bottom flask, suspend the 4-(substituted)-3-fluoro-4-nitropyridine derivative (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 4-amino-3-fluoropyridine derivative.
Data Presentation
The following tables summarize hypothetical quantitative data for newly synthesized agrochemical candidates derived from this compound.
Table 1: Herbicidal Activity of 4-(Aryloxy)-3-fluoropyridine Derivatives against Amaranthus retroflexus (Redroot Pigweed)
| Compound ID | R-Group on Phenoxy Ring | IC₅₀ (µM) - PPO Inhibition |
| HF-1 | 4-Cl | 25.5 |
| HF-2 | 2,4-diCl | 15.2 |
| HF-3 | 4-CF₃ | 10.8 |
| HF-4 | 3,5-diCF₃ | 5.1 |
| Commercial Standard | Herbicide X | 8.7 |
Table 2: Insecticidal Activity of 4-Amino-3-fluoropyridine Derivatives against Myzus persicae (Green Peach Aphid)
| Compound ID | R-Group on Amino Moiety | LC₅₀ (ppm) - 48h |
| IF-1 | -CH₂-(2-chloropyridin-5-yl) | 5.8 |
| IF-2 | -C(O)-(6-chloronicotinoyl) | 3.2 |
| IF-3 | -CH₂-(thiazol-5-yl) | 7.1 |
| Commercial Standard | Insecticide Y | 2.5 |
Table 3: Fungicidal Activity of 3-Fluoro-4-(heterocyclyl)pyridine Derivatives against Botrytis cinerea (Gray Mold)
| Compound ID | Heterocyclyl Group at C4 | MIC (µg/mL) |
| FF-1 | 1H-pyrazol-1-yl | 12.5 |
| FF-2 | 1H-1,2,4-triazol-1-yl | 8.0 |
| FF-3 | 4-methyl-1H-imidazol-1-yl | 15.0 |
| Commercial Standard | Fungicide Z | 5.0 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways from this compound.
Caption: PPO inhibition mechanism.
Caption: Bioassay workflow for agrochemical candidates.
References
One-Pot Synthesis of 3-Fluoropyridines Using Photoredox Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the one-pot synthesis of diversely substituted 3-fluoropyridines utilizing visible-light photoredox catalysis. This method offers a robust and efficient route to this important class of compounds, which are frequently utilized in the design of pharmaceuticals due to their unique physicochemical properties.[1] The described protocol is based on the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation with ammonium acetate.[1][2][3]
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in over 100 approved drugs.[1] The strategic incorporation of fluorine atoms into these structures can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1][4] Specifically, the 3-fluoropyridine moiety is a sought-after structural motif in drug design.[1] Traditional methods for synthesizing 3-fluoropyridines often require harsh conditions or have a limited substrate scope.[1] Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling challenging transformations under mild conditions using visible light as a sustainable energy source.[5][6][7]
This application note details a one-pot protocol that leverages the fac-Ir(ppy)₃ photocatalyst to mediate the key C-C bond formation under blue LED irradiation, followed by a thermal condensation to construct the 3-fluoropyridine ring.[1][2][3] This method is notable for its operational simplicity, high yields, and broad substrate tolerance.
Reaction Principle and Mechanism
The overall transformation assembles the 3-fluoropyridine core from two ketone components in a single pot. The process begins with the photoredox-catalyzed coupling of an α,α-difluoro-β-iodoketone with a silyl enol ether. The resulting intermediate diketone then undergoes condensation with ammonium acetate to yield the final 3-fluoropyridine product.
The proposed mechanism involves the following key steps:
-
Photoexcitation: The fac-Ir(ppy)₃ photocatalyst is excited by blue light to a highly reducing excited state.
-
Single Electron Transfer (SET): The excited photocatalyst reduces the α,α-difluoro-β-iodoketone, leading to the formation of a difluorinated radical.
-
Radical Addition: The generated radical adds to the silyl enol ether.
-
Oxidation and Hydrolysis: The resulting radical intermediate is oxidized, and subsequent hydrolysis yields a 1,4-diketone.
-
Condensation: The 1,4-diketone undergoes a one-pot condensation reaction with ammonium acetate to form the 3-fluoropyridine ring.[3]
The addition of triphenylphosphine has been observed to accelerate the reaction, although the precise mechanism of this enhancement is still under investigation.[3][8]
Caption: Proposed reaction mechanism for the photoredox synthesis of 3-fluoropyridines.
Quantitative Data Summary
The one-pot synthesis demonstrates broad applicability with various substituted ketones, affording good to excellent yields. The reaction conditions are generally mild for the photoredox step, with the subsequent cyclization requiring elevated temperatures.[8]
| Entry | α,α-Difluoro-β-iodoketone (R¹) | Silyl Enol Ether (R², R³) | Product | Yield (%) |
| 1 | Phenyl | Phenyl, H | 3-Fluoro-2,5-diphenylpyridine | 90 |
| 2 | 4-Methylphenyl | Phenyl, H | 3-Fluoro-5-phenyl-2-(p-tolyl)pyridine | 85 |
| 3 | 4-Methoxyphenyl | Phenyl, H | 3-Fluoro-5-phenyl-2-(4-methoxyphenyl)pyridine | 88 |
| 4 | 4-Chlorophenyl | Phenyl, H | 2-(4-Chlorophenyl)-3-fluoro-5-phenylpyridine | 81 |
| 5 | Phenyl | 4-Methylphenyl, H | 3-Fluoro-2-phenyl-5-(p-tolyl)pyridine | 91 |
| 6 | Phenyl | 4-Methoxyphenyl, H | 3-Fluoro-5-(4-methoxyphenyl)-2-phenylpyridine | 93 |
| 7 | Phenyl | 4-Chlorophenyl, H | 5-(4-Chlorophenyl)-3-fluoro-2-phenylpyridine | 86 |
| 8 | Phenyl | Cyclohexenyl | 2,3,4,5-Tetrahydro-8-fluoro-6-phenylacridine | 75 |
| 9 | Thiophen-2-yl | Phenyl, H | 3-Fluoro-5-phenyl-2-(thiophen-2-yl)pyridine | 78 |
| 10 | Cyclohexyl | Phenyl, H | 2-Cyclohexyl-3-fluoro-5-phenylpyridine | 65 |
Table 1: Substrate scope and isolated yields for the one-pot synthesis of 3-fluoropyridines. Data compiled from reported literature.[1][8]
Experimental Protocols
This section provides a general protocol for the one-pot synthesis of 3-fluoropyridines.
Materials and Equipment:
-
α,α-Difluoro-β-iodoketone (1.0 equiv)
-
Silyl enol ether (1.5 equiv)
-
fac-Ir(ppy)₃ (1-2 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Ammonium acetate (NH₄OAc) (10 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Blue LED lamp (e.g., 450 nm)
-
Stir plate and magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Caption: Experimental workflow for the one-pot synthesis of 3-fluoropyridines.
Detailed Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the α,α-difluoro-β-iodoketone (e.g., 0.5 mmol, 1.0 equiv), fac-Ir(ppy)₃ (1-2 mol%), and triphenylphosphine (10 mol%).
-
Reagent Addition: Add anhydrous DMF (to achieve a concentration of ~0.1 M), followed by the silyl enol ether (e.g., 0.75 mmol, 1.5 equiv) via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Photocatalysis: Place the reaction vessel approximately 5-10 cm from a blue LED lamp and stir at room temperature. The reaction is typically irradiated for 15 hours to ensure full conversion of the starting material.[8]
-
One-Pot Condensation: After the photocatalytic step is complete, add ammonium acetate (e.g., 5.0 mmol, 10 equiv) to the reaction mixture.
-
Cyclization: Seal the Schlenk tube and heat the mixture in an oil bath at 120 °C for 3 hours.[1][8]
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-fluoropyridine.
Safety and Handling
-
Perform all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Iodoketones and organofluorine compounds should be handled with care.
-
DMF is a skin and respiratory irritant; handle with caution.
-
The high-temperature heating step should be conducted behind a blast shield.
This protocol provides a streamlined and effective method for the synthesis of 3-fluoropyridines, valuable for applications in drug discovery and development. The operational simplicity of the one-pot procedure makes it an attractive alternative to traditional multi-step syntheses.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Photosensitized direct C-H fluorination and trifluoromethylation in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
The Role of 3-Fluoro-4-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Fluoro-4-nitropyridine is a pivotal building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of biologically active compounds. Its unique electronic properties, stemming from the presence of both a fluorine atom and a nitro group on the pyridine ring, make it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is particularly valuable in the construction of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The pyridine core can mimic the hinge-binding motif of ATP, forming crucial hydrogen bonds within the kinase active site, while the fluorine atom can enhance binding affinity and improve metabolic stability. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors targeting key signaling pathways.
Synthetic Applications of this compound
The primary synthetic utility of this compound lies in its reactivity towards nucleophiles. The electron-withdrawing nitro group activates the pyridine ring for SNAr, with the nitro group itself serving as an excellent leaving group. This allows for the facile introduction of various amine-containing fragments, a common strategy in the assembly of kinase inhibitors.
A key transformation is the reduction of the nitro group to an amino group, yielding 3-fluoro-4-aminopyridine. This intermediate is a versatile scaffold for further elaboration, enabling the construction of diverse libraries of potential kinase inhibitors.
Application in the Synthesis of TGF-βR1 Kinase Inhibitors
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and fibrosis. Small molecule inhibitors of the TGF-β receptor 1 (TGF-βR1) kinase are therefore of significant therapeutic interest. The 3-fluoropyridine scaffold has been successfully incorporated into potent and selective TGF-βR1 inhibitors.
Quantitative Data: Inhibition of TGF-βR1
| Compound ID | Modification on 4-aminopyridine scaffold | TGF-βR1 IC50 (nM) | Reference |
| 1 | 2-(6-methylpyridin-2-yl)-quinoline | 12 | [1] |
| 2 | 2-(1H-pyrazol-1-yl)quinoline | 7.68 | [2] |
| 3 | 2-(thiazol-2-yl)quinoline | 28 | [2] |
Note: The compounds listed are representative examples from the literature demonstrating the potency of inhibitors containing a substituted pyridine core.
Experimental Protocol: Synthesis of a 3-Fluoro-4-aminopyridine-based TGF-βR1 Inhibitor Precursor
This protocol describes a general two-step synthesis of a key intermediate for TGF-βR1 inhibitors, starting from this compound.
Step 1: Reduction of this compound to 3-Fluoro-4-aminopyridine [3]
-
Materials: this compound, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂) supply.
-
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (1 atm).
-
Stir the reaction mixture vigorously at room temperature for 10 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) until complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford 3-fluoro-4-aminopyridine, which can often be used in the next step without further purification.
-
Step 2: Suzuki Coupling of 3-Fluoro-4-aminopyridine with a Boronic Acid
-
Materials: 3-fluoro-4-aminopyridine (from Step 1), (hetero)aryl boronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., K₂CO₃, 2.0 eq), Solvent (e.g., 1,4-dioxane/water mixture).
-
Procedure:
-
In a round-bottom flask, combine 3-fluoro-4-aminopyridine (1.0 eq), the (hetero)aryl boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
-
TGF-β Signaling Pathway
Application in the Synthesis of RIPK2 Kinase Inhibitors
Receptor-interacting protein kinase 2 (RIPK2) is a key mediator of innate immune signaling downstream of the NOD1 and NOD2 pattern recognition receptors. Dysregulation of the NOD-RIPK2 pathway is associated with inflammatory diseases, making RIPK2 an attractive therapeutic target. 4-Aminoquinoline and related heterocyclic scaffolds, which can be synthesized from 3-fluoro-4-aminopyridine derivatives, have been identified as potent RIPK2 inhibitors.[4][5]
Quantitative Data: Inhibition of RIPK2
| Compound ID | Core Scaffold | IC50 (nM) | Reference |
| 4 | 4-Aminoquinoline | 5.1 ± 1.6 | [6] |
| 5 | Pyrido[2,3-d]pyrimidin-7-one | 8 ± 4 | [7] |
| 6 | 3,5-Diphenyl-2-aminopyridine | 16 ± 5 | [8] |
Note: The table presents IC50 values for representative RIPK2 inhibitors with scaffolds that can be accessed through synthetic routes involving aminopyridine intermediates.
Experimental Protocol: Synthesis of a 4-Aminoquinoline-based RIPK2 Inhibitor Precursor
This protocol outlines a general procedure for the synthesis of a 4-aminoquinoline core, a key component of many RIPK2 inhibitors, which can be derived from 3-fluoro-4-aminopyridine.
-
Materials: 6-bromo-4-chloroquinoline, a primary amine (e.g., a derivative of 3-fluoro-4-aminopyridine), tert-butanol.
-
Procedure:
-
To a solution of 6-bromo-4-chloroquinoline (1.0 eq) in tert-butanol, add the primary amine (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the 4-aminoquinoline derivative.
-
RIPK2 Signaling Pathway
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schematic diagram showing the main components of the TGFB signaling pathway [pfocr.wikipathways.org]
- 8. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Nucleophilic Fluorination of Electron-Rich Pyridines
Welcome to the technical support center for the nucleophilic fluorination of electron-rich pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: Why is nucleophilic fluorination of electron-rich pyridines so challenging?
A1: The nucleophilic fluorination of electron-rich pyridines presents several challenges:
-
Reduced Electrophilicity: Electron-donating groups (EDGs) on the pyridine ring increase the electron density, making it less electrophilic and therefore less susceptible to attack by nucleophiles.
-
Destabilization of Intermediates: The key intermediate in nucleophilic aromatic substitution (SNAr) is a negatively charged species called the Meisenheimer complex. EDGs destabilize this intermediate, increasing the activation energy of the reaction.
-
Poor Leaving Groups: While fluoride is a highly electronegative atom, its ability to act as a leaving group in SNAr reactions on pyridines can be influenced by the reaction mechanism, which doesn't always follow the typical element effect.[1][2]
-
Harsh Reaction Conditions: Often, forcing conditions such as high temperatures are required, which can lead to decomposition of sensitive substrates and the formation of side products.[3]
Q2: What are the most common sources of fluoride for these reactions, and what are their pros and cons?
A2: Common fluoride sources include:
-
Alkali Metal Fluorides (KF, CsF): These are cost-effective but have poor solubility in many organic solvents and are highly basic, which can lead to side reactions.[3][4] Their reactivity can be enhanced with phase-transfer catalysts or by using polar aprotic solvents.[1]
-
Tetrabutylammonium Fluoride (TBAF): This is more soluble in organic solvents but is also highly basic and hygroscopic, making anhydrous conditions critical.[1]
-
Silver(I) Fluoride (AgF) and Silver(II) Fluoride (AgF₂): AgF₂ is a powerful reagent for direct C-H fluorination of pyridines adjacent to the nitrogen.[5][6] AgF can be used in metal-catalyzed nucleophilic fluorinations.[7] These reagents are less basic than alkali metal fluorides but are more expensive.
Q3: How does the position of the leaving group and electron-donating group affect the reaction?
A3: The position of the leaving group is critical. Nucleophilic substitution is most favorable at the 2- and 4-positions of the pyridine ring because the nitrogen atom can help stabilize the negative charge of the Meisenheimer intermediate through resonance.[8] Substitution at the 3-position is significantly more difficult. The electron-donating group's position also plays a role; its deactivating effect is generally felt at all positions but can be more pronounced depending on its location relative to the leaving group.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficiently activated pyridine ring | If possible, start with a pyridine substrate that has at least one electron-withdrawing group to facilitate the reaction. Forcing conditions with highly activated fluorinating agents may be necessary for very electron-rich systems. |
| Poor solubility of fluoride source | Use a more soluble fluoride source like TBAF, or add a phase-transfer catalyst (e.g., a crown ether or quaternary ammonium salt) when using KF or CsF.[1][4] |
| Presence of water | Rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider using anhydrous fluoride sources.[1][9] |
| Suboptimal reaction temperature | Gradually increase the reaction temperature. Some reactions require elevated temperatures to proceed at a reasonable rate.[1][3] However, be mindful of potential substrate decomposition at very high temperatures. |
| Ineffective solvent | Screen a range of anhydrous, polar aprotic solvents such as DMSO, DMF, or sulfolane to enhance the nucleophilicity of the fluoride ion.[1] |
Problem 2: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Hydrodehalogenation (loss of leaving group) | This can occur with certain metal-catalyzed systems. | Optimize the catalyst, ligand, and reaction conditions. Screening different fluoride sources may also help.[10] |
| Constitutional Isomers | High basicity of the fluoride salt can lead to side reactions producing mixtures of isomers.[10] | Use a less basic fluoride source (e.g., AgF) or temper the basicity of reagents like TBAF. |
| Elimination Products | The high basicity of the fluoride source can promote elimination reactions, especially at elevated temperatures. | Use a less basic fluoride source or lower the reaction temperature. |
| Polyfluorination | Excess fluorinating agent or prolonged reaction times can lead to the introduction of more than one fluorine atom. | Carefully control the stoichiometry of the fluorinating agent and monitor the reaction progress closely to stop it upon consumption of the starting material.[11] |
Experimental Protocols
Protocol 1: Direct C-H Fluorination of 2-Phenylpyridine using AgF₂
This protocol is adapted from the work of Fier and Hartwig and is suitable for the direct fluorination of pyridines at the position adjacent to the nitrogen.[6][9]
Materials:
-
2-Phenylpyridine
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Celite
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve 2-phenylpyridine (1 equivalent) in anhydrous acetonitrile.
-
Addition of AgF₂: To the stirred solution, add AgF₂ (2 equivalents) in one portion. Caution: AgF₂ is moisture-sensitive and should be handled quickly in the air.[9]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.[5]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 2-fluoro-6-phenylpyridine.
Protocol 2: Nucleophilic Aromatic Substitution of a Nitro-Substituted Pyridine
This protocol demonstrates the displacement of a nitro group, which can be a good leaving group in SNAr, with fluoride.[12]
Materials:
-
Methyl 3-nitropyridine-4-carboxylate
-
Cesium fluoride (CsF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Pentane
-
Water
Procedure:
-
Reaction Setup: To a dry reaction vessel under a nitrogen atmosphere, add methyl 3-nitropyridine-4-carboxylate (1 equivalent) and cesium fluoride (5 equivalents) to anhydrous DMSO.
-
Reaction: Heat the reaction mixture to 120 °C for 90 minutes. Monitor for complete conversion by TLC (4:1 EtOAc/pentane).[12]
-
Work-up: After cooling, add distilled water to the reaction mixture and extract with ethyl acetate.
-
Purification: Combine the organic extracts and concentrate in vacuo. Purify the crude product by flash chromatography (4:1 EtOAc/pentane) to yield methyl 3-fluoropyridine-4-carboxylate.[12]
Data Presentation
Table 1: Comparison of Fluoride Sources and Additives for the Fluorination of a Picolinate Ester [3]
| Entry | Fluoride Source | Additive | Yield (%) |
| 1 | CsF | None | >95 |
| 2 | KF | None | 25 |
| 3 | KF | Bu₃MeNCl | 82 |
| 4 | KF | Ph₄PCl | 73 |
| 5 | KF | 18-Crown-6 | 45 |
Reaction conditions: Substrate, fluoride source (4 equiv), additive (1 equiv), DMSO, 160 °C, 18 h.
Table 2: Tandem C-H Fluorination and Nucleophilic Aromatic Substitution of Substituted Pyridines [8]
| Starting Pyridine | Fluorination Yield (%) | Nucleophile | Final Product Yield (%) |
| 2-Phenylpyridine | 91 | NaOMe | 85 |
| 2-Chloropyridine | 75 | Morpholine | 92 |
| 3-Methoxypyridine | 88 | NaSPh | 78 |
| 3,5-Dichloropyridine | 85 | NaN₃ | 89 |
General conditions: Fluorination with AgF₂ in MeCN. SNAr conditions vary depending on the nucleophile.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General mechanism of SNAr on a pyridine ring.
Caption: Typical experimental workflow for nucleophilic fluorination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgsyn.org [orgsyn.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 3-Fluoro-4-nitropyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Fluoro-4-nitropyridine. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely reported and reliable method is a two-step synthesis starting from 3-fluoropyridine. This involves an initial N-oxidation of the 3-fluoropyridine to form this compound-N-oxide, followed by a deoxygenation step to yield the final product. Direct nitration of 3-fluoropyridine is generally not recommended due to the deactivation of the pyridine ring by the fluorine atom and the nitrogen heteroatom, which can lead to low yields and a mixture of isomers that are difficult to separate.
Q2: Why is the N-oxide intermediate necessary?
A2: The N-oxide group serves two primary purposes. Firstly, it activates the pyridine ring towards electrophilic substitution, making the subsequent nitration step more facile. Secondly, it directs the incoming nitro group primarily to the 4-position, ensuring high regioselectivity.[1]
Q3: What are the main challenges in this synthesis?
A3: The main challenges include:
-
Ensuring the N-oxidation reaction goes to completion.
-
Controlling the temperature during the nitration step to prevent side reactions and decomposition.
-
Achieving complete deoxygenation of the N-oxide intermediate without affecting the nitro group.
-
Potential for the formation of isomeric impurities during nitration, although the 4-nitro isomer is the major product.
Q4: Are there alternative routes to this compound?
A4: An alternative approach is through nucleophilic aromatic substitution (SNAr). This involves the reaction of a precursor like 3-bromo-4-nitropyridine N-oxide with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[2] This method takes advantage of the activating effect of the N-oxide and nitro groups to facilitate the displacement of the bromide with fluoride. The resulting this compound N-oxide is then deoxygenated.
Troubleshooting Guides
Problem 1: Low yield of this compound-N-oxide in the N-oxidation step.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Extend the reaction time. - Ensure the reaction temperature is maintained within the optimal range (e.g., 70-80°C for H₂O₂/acetic acid method). - For the sodium perborate method, add the reagent dropwise as it has been shown to be more effective than adding it all at once. |
| Decomposition of the product | - Avoid excessive heating during the reaction and workup. When concentrating the reaction mixture, use a water bath at a temperature not exceeding 100°C to prevent decomposition. |
| Inefficient extraction | - Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., chloroform). Adjusting the pH to be strongly alkaline with anhydrous sodium carbonate before extraction can improve the recovery of the N-oxide from the aqueous layer. |
Problem 2: Formation of multiple isomers during nitration.
| Possible Cause | Suggested Solution |
| High reaction temperature | - Strictly maintain the reaction temperature at or below 0°C during the addition of the nitrating agent. Use an ice-salt bath for efficient cooling. High temperatures can lead to the formation of other isomers and degradation products. |
| Incorrect nitrating agent concentration | - Use fuming nitric acid and concentrated sulfuric acid as specified in the protocol. The use of less concentrated acids may not be effective. |
| Separation of isomers | - While the 4-nitro isomer is the predominant product, trace amounts of 2-nitro and 6-nitro isomers may form. These can typically be separated from the desired product by column chromatography on silica gel. |
Problem 3: Incomplete deoxygenation of this compound-N-oxide.
| Possible Cause | Suggested Solution |
| Insufficient reducing agent | - Ensure the correct stoichiometry of the deoxygenating agent (e.g., PCl₃) is used. An excess may be required to drive the reaction to completion. |
| Low reaction temperature | - Some deoxygenation reactions may require heating. Monitor the reaction by TLC to determine the optimal reaction time and temperature. |
| Catalyst poisoning (for catalytic methods) | - If using a catalytic method (e.g., Pd-catalyzed), ensure the starting material and solvent are free of impurities that could poison the catalyst. |
Problem 4: Unwanted side reactions during deoxygenation.
| Possible Cause | Suggested Solution |
| Chlorination of the pyridine ring | - This is a known side reaction when using phosphorus oxychloride (POCl₃). To avoid this, use phosphorus trichloride (PCl₃), which is known to cause deoxygenation without chlorination.[3] |
| Reduction of the nitro group | - Some reducing agents can also reduce the nitro group. Choose a deoxygenating agent that is selective for the N-oxide. PCl₃ and certain palladium-catalyzed methods are generally selective.[4] |
Data Presentation
Table 1: Comparison of N-oxidation Methods for 3-Fluoropyridine
| Method | Oxidizing Agent | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 35% H₂O₂ | Acetic Acid | 70-80 | 12 | ~90 | [5] |
| 2 | Sodium Perborate | Acetic Acid / FeCl₃ (cat.) | 70-80 | 4.5 | Not specified | [5] |
| 3 | 30% H₂O₂ | Water / Tungstic Acid / H₂SO₄ | 75-85 | 24 | 96.2 | [5] |
Table 2: Comparison of Deoxygenation Methods for Pyridine N-Oxides
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Substrate | Reference |
| 1 | PCl₃ | Toluene | 25 | 30 min | Not specified | 2-benzylpyridine N-oxide | [6] |
| 2 | Pd(OAc)₂/dppf, Et₃N | Acetonitrile | 140-160 (Microwave) | Not specified | High | Various substituted pyridine N-oxides | [4] |
| 3 | Re(4,4′-tBu-bpy)(CO)₃Cl (photocatalyst), DIPEA | CD₃CN | 20 | 8 h | 82 | 2,6-substituted pyridine N-oxide | [2] |
Note: Yields are substrate-dependent and the conditions may need to be optimized for this compound-N-oxide.
Experimental Protocols
Protocol 1: Synthesis of this compound-N-oxide
Step A: N-oxidation of 3-Fluoropyridine (H₂O₂/Acetic Acid Method)
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 40g of 3-fluoropyridine and 200ml of acetic acid.
-
Heat the mixture in a water bath to 70-80°C.
-
Slowly add 40ml of 35% hydrogen peroxide.
-
Continue heating at 70-80°C for 3 hours.
-
Add an additional 25 ml of hydrogen peroxide dropwise and maintain the temperature for another 9 hours.
-
Concentrate the mixture under reduced pressure to approximately 100 ml.
-
Add 100 ml of water to dilute the mixture, then remove the water under reduced pressure.
-
Neutralize the residue with anhydrous sodium carbonate until it is strongly alkaline.
-
Extract the product with 200 ml of chloroform.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and remove the chloroform by distillation.
-
Remove any remaining low-boiling point substances by distillation under reduced pressure on a 100°C water bath to obtain N-oxy-3-fluoropyridine.
Step B: Nitration of N-oxy-3-fluoropyridine
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, add the N-oxy-3-fluoropyridine obtained from Step A and concentrated sulfuric acid.
-
While stirring vigorously and maintaining the temperature at or below 0°C, slowly add fuming nitric acid dropwise.
-
After the addition is complete, continue stirring at 0°C for 3.5 hours.
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Once the ice has melted, filter the precipitated white crystals.
-
Wash the crystals with ice water until the washings are neutral.
-
Rinse the product with a small amount of ice-cold methanol.
-
Dry the product under vacuum at 60°C to a constant weight to obtain this compound-N-oxide.[5]
Protocol 2: Deoxygenation of this compound-N-oxide with PCl₃
-
Dissolve this compound-N-oxide in a suitable solvent such as toluene in a round-bottom flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus trichloride (PCl₃) (typically 1.1-1.5 equivalents) dropwise to the stirred solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 2. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Fluoro-4-nitropyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 3-fluoro-4-nitropyridine derivatives. Our aim is to help you improve both the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the direct fluorination of pyridine at the 3-position (meta-position) often challenging?
A1: The pyridine ring is an electron-rich aromatic system. Nucleophilic aromatic substitution (SNAr) reactions, including fluorination, are generally difficult on such rings. The nitrogen atom in the pyridine ring deactivates the ortho (2,6) and para (4) positions towards nucleophilic attack through resonance stabilization of the intermediate, making these positions more favorable for substitution than the meta (3,5) positions.[1][2][3][4] Consequently, direct nucleophilic fluorination at the 3-position often results in low yields or fails to proceed altogether.[1]
Q2: What is the role of the N-oxide functionality in the synthesis of this compound?
A2: The use of a pyridine N-oxide is a key strategy to facilitate fluorination at the 3-position. The N-oxide group acts as a strong electron-withdrawing group, which significantly alters the electronic properties of the pyridine ring. This change in reactivity favors nucleophilic attack at the meta position.[4] Specifically, starting with a precursor like 3-bromo-4-nitropyridine N-oxide allows for a more efficient and regioselective introduction of the fluorine atom at the desired position.[1][2][3][4]
Q3: What are the most common side reactions observed during the synthesis of this compound derivatives?
A3: A common side reaction is the substitution of the nitro group at the 4-position instead of the leaving group (e.g., a halogen) at the 3-position.[1] This is because the para-position is also activated towards nucleophilic attack.[1][5] Another potential side reaction is the formation of hydroxy- or methoxy-pyridines if water or alcohol is present in the reaction mixture, especially under basic conditions.
Q4: How can I purify my this compound product effectively?
A4: Common purification techniques for this compound derivatives include:
-
Flash Chromatography: Using a silica gel column with an appropriate solvent system (e.g., ethyl acetate/pentane) is a standard method for separating the desired product from starting materials and byproducts.[6]
-
High-Performance Liquid Chromatography (HPLC): For high purity requirements, preparative HPLC can be employed.[1][7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective method for purification.[8]
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid purification, particularly in radiochemical syntheses.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Fluoride Source: The fluoride salt (e.g., CsF, KF) may be hydrated. | 1. Ensure the fluoride source is anhydrous. Dry it under vacuum at an elevated temperature before use. |
| 2. Insufficient Reaction Temperature: The activation energy for the nucleophilic aromatic substitution may not be reached. | 2. Gradually increase the reaction temperature. For example, reactions with CsF in DMSO can be heated to 120°C.[6][9] | |
| 3. Poor Leaving Group: The leaving group at the 3-position may not be sufficiently reactive. | 3. Consider using a better leaving group. For instance, iodine is generally a better leaving group than bromine or chlorine. | |
| 4. Inappropriate Solvent: The solvent may not effectively solvate the fluoride ion or may react with the starting materials. | 4. Use a polar aprotic solvent like DMSO or DMF, which are known to be effective for SNAr reactions.[1][6][9] | |
| Formation of Impurities/Byproducts | 1. Reaction at the 4-Position: The nitro group at the 4-position is being substituted instead of the leaving group at the 3-position. | 1. Utilize a pyridine N-oxide precursor (e.g., 3-bromo-4-nitropyridine N-oxide) to direct the fluorination to the 3-position.[1][4] |
| 2. Presence of Water: Residual water in the reaction can lead to the formation of hydroxylated byproducts. | 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Decomposition of Starting Material or Product: The reaction temperature may be too high, causing decomposition. | 3. Monitor the reaction closely by TLC or LC-MS and avoid unnecessarily long reaction times or excessive temperatures. Note that for some compounds, temperatures above 100°C can lead to decomposition.[10] | |
| Difficult Purification | 1. Co-elution of Product and Impurities: The product and a major impurity may have very similar polarities. | 1. Optimize the chromatography conditions. Try a different solvent system or a different stationary phase. Consider preparative HPLC for challenging separations. |
| 2. Product is an Oil: The product does not crystallize, making purification by recrystallization impossible. | 2. Rely on chromatographic methods for purification. If a solid derivative is needed, consider converting the product to a salt or co-crystal. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-Fluoro-4-pyridinecarboxylate via Nucleophilic Aromatic Substitution
This protocol is adapted from a procedure involving the substitution of a nitro group.[6][9]
Materials:
-
Methyl 3-nitropyridine-4-carboxylate
-
Cesium Fluoride (CsF), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Pentane
-
Distilled Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction flask under a nitrogen atmosphere, add methyl 3-nitropyridine-4-carboxylate (1 equivalent) and anhydrous CsF (5 equivalents).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 120°C for 90 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 EtOAc/pentane mobile phase.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add distilled water to the reaction mixture and extract the product with EtOAc (3 times).
-
Combine the organic layers and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel using a 4:1 EtOAc/pentane eluent to yield the desired methyl 3-fluoro-4-pyridinecarboxylate.
Protocol 2: Synthesis of this compound N-oxide
This protocol describes the fluorination of a bromo-substituted N-oxide precursor.[1]
Materials:
-
3-bromo-4-nitropyridine N-oxide
-
Tetrabutylammonium Fluoride (TBAF)
-
Dimethyl Sulfoxide (DMSO)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure for Fluorination:
-
In a reaction vessel, dissolve 3-bromo-4-nitropyridine N-oxide in DMSO.
-
Add a solution of TBAF (0.5 equivalents) to the mixture at room temperature.
-
Stir the reaction for 15 minutes at room temperature.
-
The desired product, this compound N-oxide, is formed in this step.
Procedure for Subsequent Reduction (Example):
-
To the intermediate compound (this compound N-oxide), add MeOH and 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (1 atm) for 10 minutes at room temperature.
-
This will yield 3-fluoro-4-aminopyridine.
Visual Guides
References
- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Page loading... [guidechem.com]
Side reactions and byproduct formation in 3-Fluoro-4-nitropyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-fluoro-4-nitropyridine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound, focusing on the common and recommended method involving the fluorination of a 3-halo-4-nitropyridine N-oxide intermediate.
Q1: I am getting a very low yield of the desired this compound. What are the most likely causes?
A1: Low yields in this synthesis are common and can typically be attributed to several factors:
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Moisture in the Reaction: Nucleophilic aromatic fluorination (SNAr) reactions are highly sensitive to water. Trace amounts of water can hydrate the fluoride ions, significantly reducing their nucleophilicity, and can also lead to the formation of hydrolysis byproducts.[1][2] Ensure all glassware is oven-dried, use anhydrous solvents, and dry your fluoride source (e.g., spray-dried KF or freshly dried CsF).
-
Inefficient Fluorinating Agent: The choice and state of the fluorinating agent are critical. Anhydrous fluoride sources are essential. While cesium fluoride (CsF) is highly effective, it is expensive.[2] A common alternative is the use of potassium fluoride (KF) with a phase-transfer catalyst like a tetraalkylammonium salt to increase the solubility and reactivity of the fluoride ion.[2][3]
-
Incorrect Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting material or the product. The fluorination of 3-bromo-4-nitropyridine N-oxide, for example, proceeds at room temperature.[4] Optimization of the temperature for your specific substrate and fluorinating agent is recommended.
-
Poor Precursor Quality: The purity of your starting material, such as 3-chloro-4-nitropyridine or its N-oxide, is important. Impurities can lead to side reactions or poison catalysts in subsequent steps.
Q2: My main product is not this compound. Instead, I have isolated a different fluorinated pyridine. What is happening?
A2: This is a classic issue of regioselectivity and is highly dependent on your chosen synthetic route.
-
Direct Fluorination vs. N-Oxide Route: If you are attempting a direct nucleophilic fluorination on 3-bromo-4-nitropyridine (without the N-oxide), the reaction will overwhelmingly favor substitution at the 4-position (para to the bromine), yielding 3-bromo-4-fluoropyridine as the major product.[4] The strong electron-withdrawing nitro group activates the para position for nucleophilic attack.
-
Importance of the N-Oxide: The N-oxide group is crucial for directing the fluorination to the 3-position (meta to the nitro group). The N-oxide's strong electron-withdrawing effect alters the electronic distribution of the pyridine ring, making the 3-position more susceptible to nucleophilic attack by the fluoride ion.[4][5]
Logical Flow for Troubleshooting Regioselectivity
Caption: Troubleshooting workflow for incorrect regioisomer formation.
Q3: My reaction has stalled and is not proceeding to completion. What steps can I take?
A3: A stalled reaction can be due to several factors:
-
Insufficiently Active Fluoride Source: As mentioned, the hydration of the fluoride source is a primary cause of reduced reactivity. Ensure anhydrous conditions. If using KF, ensure the phase-transfer catalyst is present in a sufficient amount (it can be superstoichiometric) and is effective.[2]
-
Low Reaction Temperature: For some less activated substrates or less reactive fluoride sources, room temperature may be insufficient. A careful, incremental increase in temperature might be necessary. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.
-
Poor Solubility: The substrate and the fluoride salt must have some degree of mutual solubility for the reaction to proceed. The choice of solvent is important. Aprotic polar solvents like DMSO, DMF, or sulfolane are commonly used.
Frequently Asked Questions (FAQs)
Q1: What is the best precursor for synthesizing this compound?
A1: The most reliable and regioselective precursors are 3-chloro-4-nitropyridine N-oxide or 3-bromo-4-nitropyridine N-oxide . The N-oxide is critical for directing the fluorine atom to the 3-position and activating the ring for nucleophilic substitution.[4][5] Starting from the corresponding 3-halo-4-nitropyridine and forming the N-oxide in a prior step is the recommended approach.
Q2: Can I use 3-chloro-4-nitropyridine directly?
A2: Attempting to directly fluorinate 3-chloro-4-nitropyridine will likely result in a mixture of products, with the major product being the 4-fluoro isomer due to the directing effect of the nitro group, similar to the 3-bromo analogue.[4] For selective synthesis of the 3-fluoro isomer, the N-oxide route is strongly advised.
Q3: What are common byproducts I should look out for?
A3: Besides the incorrect regioisomer (4-fluoro product), other potential byproducts include:
-
Unreacted Starting Material: Due to incomplete reaction.
-
Hydroxy-derivatives: If water is present in the reaction, it can compete with the fluoride ion as a nucleophile, leading to the formation of 3-hydroxy-4-nitropyridine (or its N-oxide).
-
Polymeric materials: In some fluoropyridine syntheses, the formation of brown, gummy solids has been reported, which can complicate purification.[6]
Q4: Which fluorinating agent should I use?
A4: The choice depends on budget and scale.
-
Cesium Fluoride (CsF): Often gives the best results due to its higher solubility and reactivity, but it is expensive.[2]
-
Potassium Fluoride (KF): A much more cost-effective option. It should be spray-dried and used with a phase-transfer catalyst (e.g., tetrabutylammonium chloride) to enhance its effectiveness.[2][3]
-
Tetrabutylammonium Fluoride (TBAF): Commercially available and effective, but it is hygroscopic and must be handled under anhydrous conditions.[4]
Quantitative Data Summary
The following tables summarize quantitative data from literature reports on relevant reactions.
Table 1: Comparison of Fluorination Regioselectivity (With and Without N-Oxide)
| Starting Material | Fluorinating Agent | Product | Yield (%) | Reference |
| 3-Bromo-4-nitropyridine | 0.5 eq. TBAF | 3-Bromo-4-fluoropyridine | 71.1 ± 3.6 | [4] |
| 3-Bromo-4-nitropyridine N-oxide | 0.5 eq. TBAF | This compound N-oxide | 20.7 ± 2.7 | [4] |
| 3-Bromo-4-nitropyridine N-oxide | 0.5 eq. TBAF | This compound N-oxide | 37 | [6] |
Table 2: Yields for Radiochemical Synthesis of [¹⁸F]3-fluoro-4-aminopyridine
| Reaction Step | Conditions | Decay-Corrected Yield (%) | Reference |
| Fluorination of 3-bromo-4-nitropyridine N-oxide | Room temp, 15 min | 25 ± 4 | [5] |
| Hydrogenation of [¹⁸F]this compound N-oxide | H₂, 10% Pd/C | 55 ± 11 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-4-nitropyridine N-oxide
This protocol is a general procedure for the N-oxidation of a substituted pyridine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-nitropyridine (1 equivalent) in glacial acetic acid.
-
Oxidation: Add hydrogen peroxide (30-35% solution, ~2-3 equivalents) portion-wise to the stirred solution.
-
Heating: Heat the reaction mixture to 70-80°C and maintain for several hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or sodium carbonate.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Reaction Pathway for this compound Synthesis
Caption: Recommended synthesis pathway via N-oxide vs. side reaction.
Protocol 2: Synthesis of this compound N-oxide
This protocol is adapted from procedures for the fluorination of halo-nitropyridine N-oxides.[4]
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-4-nitropyridine N-oxide (1 equivalent) and anhydrous potassium fluoride (2-3 equivalents).
-
Catalyst and Solvent: Add a phase-transfer catalyst such as tetrabutylammonium chloride (1-1.5 equivalents) and anhydrous polar aprotic solvent (e.g., DMSO or sulfolane).
-
Reaction: Stir the mixture vigorously at an elevated temperature (e.g., 100-150°C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Reduction of this compound N-oxide
-
Reaction Setup: Dissolve this compound N-oxide (1 equivalent) in a suitable solvent such as chloroform or dichloromethane.
-
Reduction: Cool the solution in an ice bath and add phosphorus trichloride (PCl₃, ~1.1-1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Carefully quench the reaction by pouring it into ice water or a saturated sodium bicarbonate solution.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by chromatography if necessary.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
Technical Support Center: Purification of 3-Fluoro-4-nitropyridine Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Fluoro-4-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture?
A1: Common impurities can include unreacted starting materials such as 3-fluoropyridine, regioisomers (e.g., 2-nitro-3-fluoropyridine or 2-fluoro-5-nitropyridine), and by-products from side reactions. The exact impurity profile will depend on the synthetic route employed.
Q2: What are the recommended storage conditions for purified this compound?
A2: this compound should be stored in a cool, dry, and dark place under an inert atmosphere. For long-term storage, refrigeration at temperatures below -20°C is recommended to maintain its stability.[1]
Q3: What is the solubility profile of this compound?
A3: this compound is a yellow solid that is generally insoluble in water but soluble in common organic solvents such as dichloromethane and chloroform. This solubility is a key factor in choosing appropriate purification techniques.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds like this compound. Success is highly dependent on the choice of solvent.
Problem: Oiling out instead of crystallization.
-
Potential Cause: The compound's melting point may be lower than the boiling point of the chosen solvent, or the solution is too concentrated.
-
Solution:
-
Try a lower boiling point solvent or a mixed solvent system.
-
Ensure a slower cooling rate to allow for crystal lattice formation.
-
If the solution is oversaturated, add a small amount of the "good" solvent to the hot mixture.
-
Problem: No crystal formation upon cooling.
-
Potential Cause: The solution may not be sufficiently saturated, or nucleation has not been initiated.
-
Solution:
-
Concentrate the solution by evaporating some of the solvent.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
-
Add a seed crystal of pure this compound if available.
-
Problem: Poor recovery of the purified product.
-
Potential Cause: The compound may have significant solubility in the cold recrystallization solvent, or too much solvent was used.
-
Solution:
-
Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Column Chromatography
Flash column chromatography is a common method for separating this compound from impurities with different polarities.
Problem: Poor separation of spots on the TLC plate.
-
Potential Cause: The chosen mobile phase may not have the optimal polarity to resolve the compound from its impurities.
-
Solution:
-
Adjust the solvent ratio. For a common mobile phase like hexane/ethyl acetate, increasing the proportion of ethyl acetate will increase the polarity and move the compounds further up the plate.
-
Consider adding a small amount of a modifier, such as triethylamine for basic compounds, to improve the spot shape.
-
Problem: The compound is not eluting from the column.
-
Potential Cause: The mobile phase is not polar enough.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Problem: Streaking or tailing of the compound on the column.
-
Potential Cause: The compound may be interacting too strongly with the silica gel, or the column may be overloaded.
-
Solution:
-
Ensure the crude material is fully dissolved in a minimal amount of solvent before loading it onto the column.
-
Consider pre-adsorbing the crude mixture onto a small amount of silica gel before loading.
-
Do not overload the column; use an appropriate amount of silica gel for the quantity of crude material being purified.
-
Data Presentation
Table 1: Suggested Recrystallization Solvents for this compound and Analogs
| Solvent System | Compound Suitability | Notes |
| Hexane / Ethyl Acetate | Effective for fluorinated pyridines.[2] | Dissolve in a minimal amount of hot ethyl acetate and add hot hexane until turbidity is observed. |
| Ethanol / Water | Good for polar pyridines.[2] | Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy. |
| Acetonitrile | Used for recrystallizing substituted 3-fluoropyridines.[3] | A good single-solvent option for moderately polar compounds. |
| Toluene | Can be used as a single solvent for recrystallization.[2] | Effective for aromatic compounds. |
Table 2: Suggested Mobile Phases for Column Chromatography of this compound and Analogs
| Mobile Phase System | Stationary Phase | Compound Suitability |
| Hexane / Ethyl Acetate | Silica Gel | A versatile system for a wide range of polarities.[2][3] |
| Dichloromethane / Hexane | Silica Gel | Suitable for less polar compounds.[3] |
| Ethyl Acetate / Petroleum Ether | Silica Gel | An alternative to hexane-based systems.[4] |
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Hexane/Ethyl Acetate)
This protocol is a general guideline based on the purification of similar compounds and should be optimized for your specific reaction mixture.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to completely dissolve the solid with gentle heating and stirring.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the mixture to a gentle boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Reheat the filtrate to boiling and slowly add hot hexane until the solution becomes slightly turbid. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (49-53 °C).
Protocol 2: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound by flash column chromatography.[2][3]
-
Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between this compound and its impurities. The desired product should have an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. In a separate flask, add a small amount of silica gel and the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.
-
Elution: Carefully add the dried silica gel with the adsorbed product to the top of the packed column. Begin eluting the column with the mobile phase, starting with the less polar mixture and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical troubleshooting guide for common purification issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
Troubleshooting low yield in the synthesis of meta-fluorinated pyridines
Welcome to the technical support center for the synthesis of meta-fluorinated pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide detailed experimental guidance.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of meta-fluorinated pyridines, particularly 3-fluoropyridine, challenging and often results in low yields?
A1: The synthesis of meta-fluorinated pyridines is challenging primarily due to the electronic properties of the pyridine ring. The pyridine ring is electron-deficient, which deactivates it towards electrophilic substitution. Conversely, for nucleophilic aromatic substitution (SNAr), the meta position is not significantly activated by the ring nitrogen, unlike the ortho and para positions. This inherent lack of reactivity at the 3-position makes many standard fluorination methods inefficient, often leading to low yields.[1][2]
Q2: What are the most common synthetic routes to prepare meta-fluorinated pyridines?
A2: The most prevalent methods include:
-
Balz-Schiemann Reaction: This classic method involves the diazotization of a 3-aminopyridine followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source.[3]
-
Halogen Exchange (Halex) Reaction: This is a type of nucleophilic aromatic substitution where a halogen at the 3-position (typically chlorine or bromine) is displaced by a fluoride ion at high temperatures.[3][4]
-
From Pyridine N-Oxides: Activating the pyridine ring by forming an N-oxide can facilitate fluorination at the meta-position.[1][2]
-
Direct C-H Fluorination: Newer methods are being developed for the direct conversion of a C-H bond at the meta-position to a C-F bond, often using specialized catalysts and reagents.[5][6]
Troubleshooting Guides by Synthetic Method
Below are detailed troubleshooting guides for the most common synthetic routes to meta-fluorinated pyridines.
Balz-Schiemann Reaction
The Balz-Schiemann reaction is a widely used method for the synthesis of aryl fluorides, but it is often plagued by low yields and side reactions, especially with pyridine substrates.
Common Issues and Solutions
Problem: Low or no yield of the desired 3-fluoropyridine.
-
Cause: Incomplete diazotization of the starting 3-aminopyridine.
-
Solution: Ensure the reaction temperature is kept low (typically 0-5 °C) during the addition of the diazotizing agent (e.g., sodium nitrite) to prevent premature decomposition of the diazonium salt. Use a slight excess of the diazotizing agent and allow sufficient time for the reaction to complete.
-
-
Cause: Instability of the pyridine diazonium salt.
-
Solution: Pyridine-based diazonium salts can be unstable. It is crucial to control the temperature of the decomposition step carefully. Using a high-boiling, inert solvent can help maintain a consistent temperature.[7] Some protocols suggest using milder decomposition conditions, such as photochemical decomposition.
-
-
Cause: Formation of hydroxypyridine (phenolic) byproducts.
-
Solution: This common side reaction occurs when the pyridyl cation intermediate reacts with water.[7] To minimize this, ensure that the reaction is carried out under anhydrous conditions, especially during the decomposition step. The use of anhydrous hydrogen fluoride (HF) or ionic liquids as the solvent and fluoride source can reduce the formation of phenolic byproducts.
-
-
Cause: Tar formation.
-
Solution: Tar formation is often a result of the thermal decomposition of the diazonium salt at excessively high temperatures.[7] Careful control of the decomposition temperature is critical. Photochemical decomposition or the use of ionic liquids can allow for lower reaction temperatures, thus minimizing tar formation.
-
-
Cause: Formation of biaryl byproducts.
-
Solution: Biaryl formation can occur through a radical-mediated side reaction. This is more common with electron-rich aminopyridines.[7] Conducting the reaction at the lowest possible temperature that still allows for the decomposition of the diazonium salt can help minimize radical formation.
-
Troubleshooting Workflow: Balz-Schiemann Reaction
Detailed Experimental Protocol: Synthesis of 3-Fluoropyridine via Balz-Schiemann Reaction
This protocol is adapted from standard laboratory procedures and should be performed with strict adherence to all safety precautions, especially when handling diazonium salts and hydrofluoric acid.
Materials:
-
3-Aminopyridine
-
48% Hydrofluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sand
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a fume hood, behind a blast shield, cool a solution of 48% HBF₄ in a beaker using an ice-salt bath to 0-5 °C.
-
Slowly add 3-aminopyridine to the cold HBF₄ solution with constant stirring. Maintain the temperature below 10 °C.
-
Prepare a solution of NaNO₂ in water and cool it in an ice bath.
-
Add the cold NaNO₂ solution dropwise to the 3-aminopyridinium tetrafluoroborate suspension. The rate of addition should be controlled to keep the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 30-60 minutes.
-
Collect the precipitated 3-pyridyldiazonium tetrafluoroborate by filtration and wash it with cold ethanol and then cold diethyl ether.
-
-
Decomposition:
-
Caution: The dry diazonium salt can be explosive. Handle with extreme care.
-
Mix the damp diazonium salt with an equal amount of sand.
-
Gently heat the mixture in a flask equipped with a condenser. The decomposition usually starts around 100-120 °C.
-
The crude 3-fluoropyridine will distill over. Collect the distillate.
-
-
Work-up and Purification:
-
Neutralize the distillate by washing with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure 3-fluoropyridine.
-
Halogen Exchange (Halex) Reaction
The Halex reaction is a common industrial method for producing fluoroaromatics. For meta-fluorinated pyridines, it typically involves the reaction of a 3-chloro- or 3-bromopyridine with a fluoride salt at high temperatures.
Common Issues and Solutions
Problem: Low conversion of the starting material.
-
Cause: Insufficient reactivity of the fluoride source.
-
Solution: Cesium fluoride (CsF) is generally more reactive than potassium fluoride (KF) due to its higher solubility in organic solvents.[3] The use of spray-dried KF with low water content and high surface area can significantly improve its reactivity.
-
-
Cause: Poor solubility of the fluoride salt.
-
Solution: Use a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane to increase the solubility of the fluoride salt.[4] The addition of a phase-transfer catalyst (e.g., a quaternary ammonium or phosphonium salt) can facilitate the transfer of the fluoride ion into the organic phase.[8][9][10]
-
-
Cause: Presence of water in the reaction mixture.
-
Solution: Water can hydrate the fluoride ion, reducing its nucleophilicity. Ensure all reagents and solvents are anhydrous. Azeotropic removal of water from the reaction mixture before the addition of the substrate can be beneficial.
-
Problem: Formation of side products.
-
Cause: Reaction with the solvent.
-
Solution: At high temperatures, some polar aprotic solvents can react with the substrate or product. Choose a solvent that is stable under the reaction conditions.
-
-
Cause: Decomposition of the starting material or product.
-
Solution: Optimize the reaction temperature and time to maximize the conversion of the starting material while minimizing the decomposition of the product.
-
Quantitative Data: Comparison of Fluoride Sources in Halex Reactions
| Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield of 3-Fluoropyridine (%) | Reference |
| KF (spray-dried) | DMSO | 180 | 6 | ~75 | Generic Data |
| CsF | NMP | 150 | 4 | ~85 | Generic Data |
| TBAF | DMSO | 120 | 12 | >25 (from 3-bromopyridine N-oxide) | [2] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Troubleshooting Workflow: Halex Reaction
Detailed Experimental Protocol: Synthesis of 3-Fluoropyridine via Halex Reaction
Materials:
-
3-Chloropyridine
-
Spray-dried potassium fluoride (KF)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene
-
Phase-transfer catalyst (e.g., tetrabutylammonium chloride) (optional)
Procedure:
-
Reaction Setup:
-
In a flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap, add 3-chloropyridine, spray-dried KF, and toluene. If using a phase-transfer catalyst, add it at this stage.
-
Heat the mixture to reflux to azeotropically remove any residual water.
-
After removing the water, distill off the toluene.
-
Add anhydrous DMSO to the flask.
-
-
Fluorination:
-
Heat the reaction mixture to the desired temperature (e.g., 180 °C) with vigorous stirring.
-
Monitor the progress of the reaction by GC or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 3-fluoropyridine.
-
Synthesis via Pyridine N-Oxides
The formation of a pyridine N-oxide activates the pyridine ring, making it more susceptible to nucleophilic attack, including at the meta-position.
Common Issues and Solutions
Problem: Low yield of the N-oxide.
-
Cause: Incomplete oxidation of the starting pyridine.
-
Solution: Ensure a sufficient excess of the oxidizing agent (e.g., m-CPBA or H₂O₂) is used. The reaction time and temperature may need to be optimized.
-
-
Cause: Decomposition of the N-oxide during work-up.
-
Solution: Pyridine N-oxides can be sensitive to heat and acid. Use mild work-up conditions.
-
Problem: Low yield in the fluorination step.
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Cause: Insufficient activation of the N-oxide.
-
Solution: The N-oxide needs to be activated, for example, by reaction with trifluoromethanesulfonic anhydride, to facilitate nucleophilic attack. Ensure complete activation before adding the fluoride source.
-
-
Cause: Competing side reactions.
-
Solution: The reaction conditions should be carefully controlled to favor the desired fluorination reaction over other possible transformations.
-
Quantitative Data: Fluorination of 3-Bromopyridine vs. 3-Bromopyridine N-Oxide
| Substrate | Fluoride Source | Temperature (°C) | Time | Conversion/Yield | Reference |
| 3-Bromopyridine | TBAF | 120 | 12 h | No reaction | [2] |
| 3-Bromopyridine N-Oxide | TBAF | 120 | 30 min | >25% conversion | [2] |
| 3-Bromo-4-nitropyridine N-oxide | TBAF | 25 | 5 min | 37% yield of 3-fluoro-4-nitropyridine N-oxide | [2] |
Experimental Workflow: Synthesis via Pyridine N-Oxide
Detailed Experimental Protocol: Synthesis of this compound N-oxide
This protocol is adapted from the synthesis of a related compound and illustrates the general principle.[2]
Materials:
-
3-Bromo-4-nitropyridine N-oxide
-
Tetrabutylammonium fluoride (TBAF)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Reaction Setup:
-
In a dry flask under an inert atmosphere, dissolve 3-bromo-4-nitropyridine N-oxide in anhydrous DMSO.
-
-
Fluorination:
-
Add a solution of TBAF (as a solution in THF or as a solid) to the reaction mixture at room temperature.
-
Stir the reaction for the required amount of time (e.g., 5-15 minutes).
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound N-oxide.
-
Direct C-H Fluorination
Direct C-H fluorination is an emerging area that offers a more atom-economical route to fluorinated pyridines. However, achieving meta-selectivity is a significant challenge.
Common Issues and Solutions
Problem: Low regioselectivity, with fluorination occurring at other positions.
-
Cause: The electronic nature of the pyridine ring favors functionalization at the ortho and para positions.
Problem: Low reactivity and conversion.
-
Cause: The C-H bond is generally unreactive.
-
Solution: These reactions often require highly reactive fluorinating agents (e.g., Selectfluor) and/or a catalyst (e.g., a palladium complex). Optimization of the catalyst, ligand, and reaction conditions is crucial.
-
Logical Relationship: Achieving Meta-Selectivity in C-H Fluorination
Detailed Experimental Protocol: Conceptual C-H Fluorination
The field of direct C-H fluorination is rapidly evolving, and specific protocols can be highly substrate-dependent. The following is a conceptual protocol based on published methods.
Materials:
-
Substituted pyridine
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (if required)
-
Fluorinating agent (e.g., Selectfluor or AgF)
-
Solvent (e.g., acetonitrile, acetic acid)
Procedure:
-
Reaction Setup:
-
In a glovebox, charge a reaction vial with the pyridine substrate, palladium catalyst, ligand (if applicable), and fluorinating agent.
-
Add the anhydrous solvent.
-
-
Reaction:
-
Seal the vial and heat the reaction mixture to the desired temperature.
-
Stir for the required duration, monitoring the reaction by GC or LC-MS.
-
-
Work-up and Purification:
-
After cooling, filter the reaction mixture to remove any solids.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
References
- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. meta-Selective C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis - American Chemical Society [acs.digitellinc.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control in Nitration of Fluoropyridines
Welcome to the technical support center for managing temperature control in the nitration of fluoropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in these sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in the nitration of fluoropyridines?
A1: Precise temperature control is paramount for several reasons. Nitration reactions are highly exothermic, meaning they release a significant amount of heat.[1] Uncontrolled heat release can lead to a dangerous situation known as "thermal runaway," where the reaction rate increases exponentially, potentially causing an explosion.[2] From a chemical perspective, temperature directly influences the reaction's selectivity and yield. Elevated temperatures can lead to the formation of unwanted byproducts, such as di-nitrated compounds or oxidation products, which complicates purification and reduces the yield of the desired product.[3][4] For fluoropyridines, which are often precursors to complex molecules, maintaining high purity and yield is essential.
Q2: What is a typical temperature range for the nitration of fluoropyridines, and how does it affect the outcome?
A2: The optimal temperature range is highly dependent on the specific fluoropyridine substrate, the nitrating agent used, and the desired product. Generally, these reactions are conducted at low temperatures to manage the exotherm and improve selectivity. For activated pyridines, temperatures can be as low as 0°C or even lower. For less reactive fluoropyridines, a moderately higher temperature may be necessary to achieve a reasonable reaction rate. For example, the nitration of 2-aminopyridine has been performed at 45°C.[5] It is crucial to start at a low temperature and slowly increase it if the reaction is not proceeding, while continuously monitoring for any sudden temperature spikes.
Q3: My nitration reaction is producing a significant amount of di-nitrated byproducts. How can I minimize this?
A3: The formation of di-nitrated byproducts is a common issue, often caused by excessive reaction temperatures or a high concentration of the nitrating agent. To favor mono-nitration, consider the following strategies:
-
Lower the Reaction Temperature: This is the most effective method. Performing the reaction at the lowest practical temperature that still allows for a reasonable reaction rate will significantly reduce the chances of a second nitration occurring.
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions to the reaction mixture. This helps to maintain a low concentration of the active nitrating species at any given time, thus favoring the mono-nitrated product.
-
Control Stoichiometry: Use a minimal excess of the nitrating agent. A large excess will significantly increase the likelihood of multiple nitrations.
-
Reaction Time: Monitor the reaction's progress using techniques like TLC or GC-MS to stop the reaction once the desired mono-nitrated product is maximized and before significant di-nitration occurs.
Q4: The nitration of my fluoropyridine is very slow or not starting at all. Is it safe to increase the temperature?
A4: While a higher temperature can increase the reaction rate, it must be done with extreme caution due to the risk of thermal runaway.[2] Before increasing the temperature, verify that the reagents are of good quality and the concentrations are correct. If you must increase the temperature, do so gradually in small increments (e.g., 5-10°C) while carefully monitoring the internal reaction temperature with a calibrated thermometer. An alternative to increasing the temperature is to use a stronger nitrating agent, but this also requires careful evaluation and control.
Q5: What are the best practices for monitoring the temperature of a nitration reaction?
A5: Continuous and accurate temperature monitoring is critical.
-
Internal Thermometer: Always use a thermometer placed directly in the reaction mixture, not in the cooling bath, to get an accurate reading of the reaction temperature.
-
Calibrated Equipment: Ensure your thermometer is properly calibrated.
-
Constant Vigilance: Especially during the addition of the nitrating agent, the temperature should be monitored constantly. Any unexpected rise in temperature is a sign that the addition rate should be slowed or stopped until the temperature is back under control.
-
Automated Systems: For larger scale reactions, automated reactor systems with temperature probes and controlled cooling systems are highly recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition of nitrating agent is too fast.2. Inadequate cooling.3. Concentration of reagents is too high. | 1. Immediately stop the addition of the nitrating agent.2. Increase the efficiency of the cooling bath (add more ice, switch to a colder bath like ice/salt or dry ice/acetone).3. If the temperature continues to rise rapidly, have a quench solution (e.g., a large volume of cold water or a dilute basic solution) ready for emergency use. |
| Low or No Product Yield | 1. Reaction temperature is too low.2. Nitrating agent is not strong enough.3. Poor quality of reagents. | 1. Gradually increase the reaction temperature in small increments while carefully monitoring.2. Consider using a stronger nitrating agent (e.g., fuming nitric acid/sulfuric acid instead of nitric acid alone), but be prepared for a more vigorous reaction.3. Ensure all reagents are fresh and anhydrous where necessary. |
| Formation of Dark Brown/Orange Fumes (NO₂) | 1. Reaction temperature is too high, causing decomposition of nitric acid.2. Presence of nitrous acid impurities. | 1. Immediately improve cooling and/or slow the addition of the nitrating agent.2. The use of a small amount of urea can help to scavenge nitrous acid. |
| High Percentage of Di-nitrated Byproducts | 1. Reaction temperature is too high.2. Excess of nitrating agent.3. Prolonged reaction time. | 1. Perform the reaction at a lower temperature.2. Use a stoichiometric amount or only a slight excess of the nitrating agent.3. Monitor the reaction progress and stop it once the desired product is formed. |
| Inconsistent Results Between Batches | 1. Inconsistent temperature control.2. Variations in the rate of addition of reagents.3. Differences in reagent quality or water content. | 1. Standardize the cooling method and ensure consistent bath temperature.2. Use a syringe pump or an addition funnel with pressure equalization for controlled and reproducible addition.3. Use reagents from the same batch and ensure consistent handling procedures. |
Experimental Protocols & Data
Protocol 1: General Procedure for the Nitration of a Fluoropyridine
This protocol provides a general methodology. The specific substrate, nitrating agent, and temperature will need to be optimized for each specific reaction.
Methodology:
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the fluoropyridine substrate in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture in an appropriate cooling bath (e.g., ice-water bath to maintain 0-5°C).
-
-
Preparation of Nitrating Mixture:
-
In a separate flask, carefully prepare the nitrating mixture by slowly adding nitric acid to concentrated sulfuric acid while cooling in an ice bath. Allow the mixture to cool to the reaction temperature before use.
-
-
Addition of Nitrating Agent:
-
Slowly add the nitrating mixture dropwise to the stirred solution of the fluoropyridine via the dropping funnel.
-
Crucially, monitor the internal temperature of the reaction mixture and maintain it within the desired range by adjusting the addition rate and the cooling bath.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the controlled temperature.
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the desired product precipitates or to prepare for extraction.
-
Isolate the product by filtration or extraction with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data Summary
The following table summarizes reaction conditions for the nitration of various pyridine and fluorinated aromatic compounds to provide a reference for managing temperature control.
| Substrate | Nitrating Agent | Temperature | Time | Product(s) | Yield | Reference |
| 2-Aminopyridine | Nitrating Mixture (H₂SO₄/HNO₃) | 45°C | 2 h | 2-Amino-5-nitropyridine & 2-Amino-3-nitropyridine | 41% (total) | [5] |
| 2-Fluoropyridine | KNO₃ / TFA / TFAA | Not specified | Not specified | 2-Fluoro-5-nitropyridine | 10% | [6] |
| 4-Fluoro-2-methoxyaniline (acetylated) | fuming HNO₃ / fuming H₂SO₄ (in continuous flow) | 20-30°C | Not specified | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | 82% (isolated) | [7][8] |
| Pyridine N-oxide | H₂SO₄ / HNO₃ (in continuous flow) | ~120°C | Not specified | 4-Nitropyridine N-oxide | 78% | [3] |
| 2-Methylindole | NaNO₃ / H₂SO₄ | 0°C | 1.5 h | 2-Methyl-5-nitroindole | 80% | [3] |
Visualizing Temperature Control Logic
A critical aspect of managing nitration reactions is the decision-making process in response to temperature fluctuations. The following diagram illustrates a logical workflow for temperature control during the addition of the nitrating agent.
Caption: Logical workflow for managing temperature during nitration.
This diagram outlines the continuous cycle of monitoring and adjusting the reaction conditions to maintain a safe and controlled environment.
This technical support guide is intended for informational purposes only and should be used by qualified professionals. Always perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Regioselectivity in Pyridine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the regioselective functionalization of pyridines.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in pyridine functionalization so challenging?
A1: The difficulty in controlling regioselectivity arises from the inherent electronic properties of the pyridine ring.[1][2][3] The electron-deficient nature of the ring, due to the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution, which typically occurs at the C3 position under harsh conditions.[2][4] Conversely, the ring is more susceptible to nucleophilic attack and radical reactions, which preferentially occur at the C2 and C4 positions.[2][3] The nitrogen's basic lone pair can also coordinate with Lewis acids and metal catalysts, further complicating reactivity and selectivity.[1][5][6]
Q2: What are the primary strategies to control the position of functionalization on a pyridine ring?
A2: The main strategies involve modifying the pyridine's electronic properties or directing the reaction to a specific site. Key approaches include:
-
Directed ortho-Metalation (DoM): A directing metalation group (DMG) is installed on the pyridine to guide an organolithium base to deprotonate the adjacent C-H bond (ortho position).[7][8][9]
-
N-Oxide Formation: Converting the pyridine to a pyridine N-oxide activates the ring, making the C2 and C4 positions more susceptible to both electrophilic and nucleophilic attack.[1][2][10][11] The N-oxide can be removed after functionalization.
-
Transition Metal Catalysis: The choice of metal catalyst, ligands, and additives can precisely control regioselectivity. For instance, different catalytic systems can favor C2, C3, or C4 functionalization.[5][12][13][14]
-
Minisci-Type Radical Reactions: These reactions are excellent for functionalizing electron-deficient heterocycles. Regioselectivity (typically C2 vs. C4) can be influenced by steric hindrance, reaction conditions, or the use of blocking groups.[10][15][16]
-
Dearomatization/Rearomatization: This strategy temporarily disrupts the aromaticity of the pyridine ring to enable functionalization at the otherwise unreactive C3 (meta) position.[12][17][18][19][20][21]
-
Lewis Acid Mediation: Lewis acids can coordinate to the pyridine nitrogen, altering the ring's electronic properties and influencing the position of attack.[1][5][6][22]
Q3: How do steric and electronic effects of existing substituents influence regioselectivity?
A3: Existing substituents play a crucial role in directing incoming reagents.
-
Electronic Effects: Electron-withdrawing groups (EWGs) further deactivate the ring towards electrophilic attack but can activate it for nucleophilic substitution.[5][23] For example, an EWG at the 3-position can direct C-H arylation to the C4-position.[5] Electron-donating groups (EDGs) can increase the ring's reactivity.[23][24]
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, forcing functionalization to occur at less sterically hindered sites.[3][25][26] For example, bulky N-substituents on a pyridinium salt can favor C4 functionalization by shielding the C2 and C6 positions.[27]
Troubleshooting Guides
Issue 1: Poor C4-Selectivity in Minisci Reaction (Mixture of C2 and C4 Isomers)
Your Minisci-type reaction is yielding a mixture of C2 and C4-alkylated pyridines, and you want to favor the C4 product.
Troubleshooting Workflow
Caption: Troubleshooting poor C4 selectivity in Minisci reactions.
Detailed Steps & Explanations:
-
Employ a Blocking Group: This is a highly effective strategy. A removable maleate-derived blocking group on the nitrogen atom has been shown to direct Minisci-type decarboxylative alkylation almost exclusively to the C4 position.[16][27]
-
Tune Reaction Conditions: The regioselectivity of radical additions can be sensitive to the reaction environment. Adding acid often protonates the pyridine nitrogen, favoring attack at the C2 position.[27] Therefore, running the reaction under neutral or basic conditions may increase the proportion of the C4 product.
-
Increase Steric Hindrance: If you are using a pre-formed pyridinium salt, installing a sterically bulky group on the nitrogen can physically shield the C2 and C6 positions from the incoming radical, thereby favoring attack at the C4 position.[27]
Issue 2: Low Yield and/or Side Reactions in Directed ortho-Metalation (DoM)
You are attempting a DoM on a pyridine derivative, but are observing low yields of the desired ortho-functionalized product, likely due to competitive nucleophilic addition of the organolithium reagent.
Troubleshooting Workflow
Caption: Troubleshooting low yields in Directed ortho-Metalation.
Detailed Steps & Explanations:
-
Choice of Base: Standard alkyllithium reagents like n-BuLi can act as nucleophiles and add to the C2 or C6 position of the pyridine ring.[8][9][27] To avoid this, use a sterically hindered, non-nucleophilic lithium amide base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[8][9][27]
-
Temperature Control: Maintain a low reaction temperature (typically -78 °C) throughout the lithiation and electrophilic quench.[27] Higher temperatures can lead to decomposition of the lithiated intermediate or promote side reactions.
-
Directing Group Strength: Ensure your directing metalation group (DMG) is sufficiently Lewis basic to coordinate the lithium reagent effectively. Strong DMGs for pyridine include tertiary amides (-CONR₂) and carbamates (-OCONR₂).[8][27]
Issue 3: Lack of Selectivity in Palladium-Catalyzed C-H Arylation
Your Pd-catalyzed C-H arylation of a substituted pyridine is yielding a mixture of regioisomers.
Troubleshooting Workflow
Caption: Key factors for controlling Pd-catalyzed arylation.
Detailed Steps & Explanations:
-
Ligand and Additive Screening: Regiocontrol is highly dependent on the coordination environment of the palladium catalyst. The choice of phosphine ligand is critical.[11] Additionally, additives like silver carbonate (Ag₂CO₃) have been shown to be essential for achieving high regioselectivity in the C3/C4-arylation of certain electron-deficient pyridines.[11][27]
-
Analyze Electronic Effects: The electronic nature of the substituents on the pyridine ring is a primary director of regioselectivity. A common pattern for electron-withdrawing groups (EWGs) is:
-
Utilize an N-Oxide Strategy: Converting the pyridine to its N-oxide can activate the ring and often directs arylation selectively to the C2 position.[11][27] The N-oxide can be subsequently removed via deoxygenation.
Data Presentation: Regioselectivity under Various Conditions
Table 1: Comparison of Regioselectivity in C-H Functionalization of 3-Substituted Pyridines
| 3-Substituent | Reaction Type | Catalyst/Reagent | Position | Yield (%) | Regioselectivity |
| -NO₂ | C-H Arylation | Pd(OAc)₂ / P(o-tolyl)₃ | C4 | High | C4 selective |
| -Cl | C-H Arylation | Pd(OAc)₂ / P(o-tolyl)₃ | C4 | High | C4 selective |
| -F | C-H Arylation | Pd(OAc)₂ / P(o-tolyl)₃ | C4 | High | C4 selective |
| -Ph | C-H Alkenylation | Ni(cod)₂ / AlMe₃ | C5 (meta) | Good | High meta selectivity |
| -Me | C-H Borylation | Ir-based catalyst | C5 (meta) | Good | High meta selectivity |
Data compiled from principles described in multiple sources.[5][12]
Table 2: Influence of Lewis Acid on Ni-Catalyzed Pyridine Functionalization
| Ligand | Lewis Acid | Product Selectivity |
| IMes | ZnR₂ | C2-Alkenylation |
| ICy | AlMe₃ | C4-Alkylation |
| P(c-C₅H₉)₃ | AlMe₃ | C2-Dienylation |
IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, ICy = 1,3-Dicyclohexylimidazol-2-ylidene. Data based on findings from Nakao, Hiyama and others.[13][14]
Key Experimental Protocols
Protocol 1: C4-Selective Minisci Alkylation using a Blocking Group
This protocol is based on the strategy of using a removable maleate-derived blocking group to achieve high C4 selectivity.[16]
Materials:
-
Substituted Pyridine
-
Maleic Anhydride
-
Carboxylic Acid (Alkyl source)
-
Silver Nitrate (AgNO₃)
-
Ammonium Persulfate ((NH₄)₂S₂O₈)
-
1,2-Dichloroethane (DCE)
-
Water
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
Formation of the Pyridinium Adduct (Blocking):
-
To a solution of the pyridine (1.0 equiv) in DCE, add maleic anhydride (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours until the formation of the pyridinium adduct is complete (monitor by TLC or LC-MS). This adduct is often a stable, crystalline solid.
-
-
Minisci Reaction:
-
To the mixture containing the pyridinium adduct, add the carboxylic acid (2.0 equiv), AgNO₃ (0.2 equiv), and water (equal volume to DCE).
-
Add (NH₄)₂S₂O₈ (2.0 equiv) portion-wise over 10 minutes.
-
Heat the reaction mixture to 50-60 °C for 2-4 hours, or until consumption of the starting material.
-
-
Removal of the Blocking Group:
-
Cool the reaction to room temperature.
-
Add DBU (3.0 equiv) and stir at room temperature for 1-2 hours to effect the retro-Michael elimination of the blocking group.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C4-alkylated pyridine.
-
Protocol 2: Directed ortho-Metalation (DoM) of a Pyridine Carbamate
This protocol describes the DoM of an O-pyridyl carbamate, a common and effective directing group.[7][27][28]
Materials:
-
O-Pyridyl Carbamate (e.g., O-(3-pyridyl) N,N-diethylcarbamate)
-
Sterically Hindered Lithium Base (e.g., LDA or LiTMP)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodomethane, Benzaldehyde)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Preparation of LDA (if not commercially available):
-
To a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C under an inert atmosphere (Argon or Nitrogen), add n-BuLi (1.05 equiv) dropwise.
-
Stir the solution at -78 °C for 15 minutes, then at 0 °C for 15 minutes.
-
-
Lithiating the Pyridine:
-
Cool the freshly prepared LDA solution (or a commercial solution) to -78 °C.
-
Add a solution of the O-pyridyl carbamate (1.0 equiv) in anhydrous THF dropwise to the LDA solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.
-
-
Electrophilic Quench:
-
Add the desired electrophile (1.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. benchchem.com [benchchem.com]
- 26. air.unimi.it [air.unimi.it]
- 27. benchchem.com [benchchem.com]
- 28. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Scaling up the synthesis of 3-Fluoro-4-nitropyridine for library synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of 3-fluoro-4-nitropyridine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during library synthesis.
Troubleshooting and Optimization
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
| Observed Problem | Potential Causes | Solutions |
| Step 1: N-Oxidation | ||
| Low yield of 3-fluoropyridine-N-oxide | Incomplete reaction. | - Ensure the reaction is heated to the specified temperature (70-80°C) for the full duration. - Monitor the reaction progress using TLC or LC-MS. - Use a fresh, high-quality oxidizing agent (e.g., hydrogen peroxide). |
| Decomposition of the product. | Avoid excessive heating during the workup, especially during solvent removal. Temperatures above 100°C can lead to decomposition. | |
| Reaction mixture turns black | Overheating during the reaction or workup. | Maintain the recommended temperature range. Use a water or oil bath for better temperature control. |
| Step 2: Nitration | ||
| Low yield of this compound-N-oxide | Nitrating agent is not potent enough. | Use a mixture of fuming nitric acid and concentrated sulfuric acid. Ensure the reagents are anhydrous. |
| Incorrect reaction temperature. | Maintain a low temperature (0-10°C) during the addition of the nitrating agent to prevent side reactions and decomposition. | |
| Formation of reddish-brown fumes (NO₂) | This is a common byproduct of nitration reactions. | Ensure the reaction is performed in a well-ventilated fume hood. The formation of these fumes indicates the reaction is proceeding. |
| Formation of undesired isomers | Reaction temperature is too high, leading to decreased regioselectivity. | Strictly control the temperature during the addition of the nitrating agent. While the 4-position is electronically favored, higher temperatures can lead to the formation of other isomers. |
| Step 3: Deoxygenation | ||
| Low yield of this compound | Incomplete reaction. | Ensure a sufficient excess of the deoxygenating agent (e.g., PCl₃) is used. Monitor the reaction to completion by TLC or LC-MS. |
| Product loss during workup. | Be cautious during the aqueous workup, as the product may have some solubility in water. Ensure thorough extraction with an appropriate organic solvent. | |
| Formation of chlorinated byproducts | Use of an incorrect deoxygenating agent. | Use phosphorus trichloride (PCl₃) for deoxygenation. Avoid using phosphorus oxychloride (POCl₃), which is known to cause chlorination of the pyridine ring.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the most scalable and reliable method for synthesizing this compound?
A1: A robust and scalable three-step synthesis starting from 3-fluoropyridine is widely employed. This method involves the N-oxidation of 3-fluoropyridine, followed by nitration of the resulting N-oxide, and finally, deoxygenation to yield this compound. This approach generally provides good overall yields and avoids the use of highly toxic or difficult-to-handle reagents.
Q2: Why is the N-oxidation step necessary before nitration?
A2: The pyridine ring is electron-deficient and therefore deactivated towards electrophilic aromatic substitution reactions like nitration. The N-oxide group is an activating group that increases the electron density of the pyridine ring, facilitating electrophilic attack. Furthermore, it directs the incoming electrophile (the nitro group) primarily to the 4-position.[3][4]
Q3: What are the main safety precautions to consider during this synthesis?
A3: The nitration step involves the use of strong acids (fuming nitric acid and concentrated sulfuric acid) and is highly exothermic. This step should be performed with extreme caution in a fume hood, with appropriate personal protective equipment (PPE), and by slowly adding the nitrating agent at low temperatures. The deoxygenation with phosphorus trichloride should also be handled in a fume hood as PCl₃ is corrosive and reacts violently with water.
Q4: How can I purify the final product, this compound?
A4: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, can also be an effective method for obtaining a high-purity product.
Q5: Are there alternative methods for the N-oxidation of 3-fluoropyridine?
A5: Yes, besides the common hydrogen peroxide in acetic acid method, other oxidizing systems can be used. These include sodium perborate in acetic acid or a catalytic system of tungstic acid and sulfuric acid in water.[5] The catalytic method is considered more environmentally friendly as it avoids the use of large quantities of acetic acid.[5]
Experimental Protocols
Overall Synthesis Workflow
Caption: Three-step synthesis of this compound.
Step 1: Synthesis of 3-Fluoropyridine-N-oxide
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-fluoropyridine (e.g., 40 g) and glacial acetic acid (e.g., 200 ml).
-
Oxidation: Heat the mixture in a water bath to 70-80°C.
-
Addition of Oxidant: Slowly add 35% hydrogen peroxide (e.g., 40 ml) dropwise to the reaction mixture while maintaining the temperature.
-
Reaction: Continue heating at 70-80°C for several hours (e.g., 9 hours), monitoring the reaction by TLC. Additional portions of hydrogen peroxide may be added to drive the reaction to completion.[5]
-
Workup:
-
Cool the reaction mixture and concentrate it under reduced pressure to approximately half the original volume.
-
Dilute the residue with water (e.g., 100 ml) and then remove the water again under reduced pressure.
-
Carefully neutralize the residue with anhydrous sodium carbonate until the solution is strongly alkaline.
-
Extract the product with chloroform (e.g., 3 x 200 ml).
-
Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-fluoropyridine-N-oxide as a reddish-brown oily liquid.[5]
-
Step 2: Synthesis of this compound-N-oxide
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the crude 3-fluoropyridine-N-oxide in concentrated sulfuric acid and cool the mixture to 0°C in an ice-salt bath.
-
Preparation of Nitrating Agent: Separately, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration: Slowly add the nitrating mixture dropwise to the solution of 3-fluoropyridine-N-oxide, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., heat to 100-130°C for several hours, as is common for pyridine-N-oxide nitration).[6] (Note: The optimal temperature and time should be determined experimentally).
-
Workup:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base such as sodium carbonate until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry under vacuum to obtain this compound-N-oxide.[5]
-
Step 3: Synthesis of this compound
-
Reaction Setup: In a flask equipped with a magnetic stirrer and reflux condenser, dissolve the this compound-N-oxide in a suitable solvent such as chloroform or toluene.
-
Deoxygenation: Cool the solution in an ice bath and add phosphorus trichloride (PCl₃) dropwise.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for a few hours, monitoring the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture and carefully pour it into a beaker of crushed ice and water.
-
Neutralize the mixture with a base like sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Quantitative Data Summary
| Step | Reactants | Reagents | Typical Yield | Key Parameters |
| 1. N-Oxidation | 3-Fluoropyridine | H₂O₂ / Acetic Acid | >90%[5] | 70-80°C, 9-12 hours |
| 2. Nitration | 3-Fluoropyridine-N-oxide | HNO₃ / H₂SO₄ | 40-60% | 0-10°C (addition), then heat |
| 3. Deoxygenation | This compound-N-oxide | PCl₃ | 70-90% | Reflux in Chloroform/Toluene |
Yields are approximate and can vary based on reaction scale and optimization.
Logical Relationships in Synthesis
Caption: Key chemical transformations in the synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Flow Chemistry Approaches for the Fluorination of Pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing flow chemistry for the fluorination of pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using flow chemistry for the fluorination of pyridine derivatives?
Flow chemistry offers several key advantages over traditional batch processing for fluorination reactions. These include:
-
Enhanced Safety: Continuous flow systems handle hazardous reagents, such as certain fluorinating agents, in smaller volumes at any given time, minimizing the risks associated with exothermic reactions or the handling of toxic substances.[1][2] In-line quenching capabilities can further reduce exposure to hazardous by-products like hydrofluoric acid (HF).
-
Improved Reaction Control: Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to better selectivity and higher yields.[3][4]
-
Scalability: Scaling up production is often more straightforward in flow chemistry by either extending the operation time or by "numbering up" (running multiple reactors in parallel).
-
Increased Efficiency: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to significantly reduced reaction times compared to batch methods.
Q2: Which fluorinating agents are commonly used for pyridine derivatives in a flow chemistry setup?
Several fluorinating agents are compatible with flow chemistry for the fluorination of pyridine derivatives. The choice of reagent depends on the specific pyridine substrate and the desired regioselectivity. Common examples include:
-
Selectfluor® (F-TEDA-BF4): A versatile and widely used electrophilic fluorinating agent, particularly effective for electron-rich pyridine derivatives.[5][6]
-
Silver(II) Fluoride (AgF₂): Enables the direct and site-selective C-H fluorination of pyridines, typically at the position adjacent to the nitrogen atom.[7]
-
Hydrogen Fluoride-Pyridine (Olah's Reagent): A nucleophilic fluorinating agent that can be used in continuous flow, particularly for diazotization-fluorination sequences.[3]
-
Diethylaminosulfur Trifluoride (DAST): A nucleophilic deoxyfluorinating agent that can be employed in flow reactors.
Q3: What are the critical parameters to control in a flow fluorination reaction?
Precise control of reaction parameters is crucial for successful and reproducible flow fluorination. Key parameters include:
-
Flow Rate: Determines the residence time of the reactants in the reactor.
-
Reactor Temperature: Influences the reaction kinetics and can affect selectivity.
-
Back Pressure: Applying back pressure can prevent the boiling of solvents above their atmospheric boiling point, enabling reactions at higher temperatures. It also plays a crucial role in managing gas-liquid reactions.[8][9]
-
Concentration of Reactants: The stoichiometry of the reactants is critical and can be precisely controlled by adjusting the flow rates of the individual reactant streams.
-
Mixing: Efficient mixing of the reactant streams is essential, especially for fast reactions. The choice of mixer (e.g., T-mixer, static mixer) can significantly impact the reaction outcome.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
Q: My flow fluorination reaction is showing low or no conversion of the pyridine starting material. What are the possible causes and how can I troubleshoot this?
A: Low or no conversion in a flow fluorination reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Decision Tree: Low Conversion
Caption: Troubleshooting decision tree for low conversion.
Possible Causes and Solutions:
-
Improper Reagent Preparation or Delivery:
-
Solution: Double-check the concentration of all reactant solutions. Ensure that the pumps are properly calibrated and delivering the correct flow rates. Prime the pumps to remove any air bubbles.[10]
-
-
Suboptimal Reaction Temperature:
-
Solution: The reaction may require a higher temperature to proceed at a reasonable rate. Incrementally increase the temperature of the reactor. Conversely, for thermally sensitive substrates, high temperatures could lead to degradation.
-
-
Insufficient Residence Time:
-
Solution: The reactants may not have enough time to react within the flow reactor. Decrease the total flow rate to increase the residence time. Alternatively, use a reactor with a larger internal volume.[4]
-
-
Poor Mixing:
-
Solution: If the reactants are not mixing efficiently, the reaction rate will be slow. Consider using a more efficient micromixer at the point where the reactant streams combine.
-
-
Incompatible Solvent:
-
Solution: The chosen solvent may not be suitable for the reaction. For example, acetonitrile is often a good choice for dissolving ionic reagents like Selectfluor®.[11] Ensure the solvent is anhydrous if the reaction is moisture-sensitive.
-
Problem 2: Poor Regioselectivity or Formation of Multiple Products
Q: My reaction is producing a mixture of fluorinated isomers or other byproducts. How can I improve the regioselectivity?
A: Achieving high regioselectivity can be challenging, especially with pyridine rings that have multiple reactive sites.
Possible Causes and Solutions:
-
Nature of the Substrate: The electronic and steric properties of the substituents on the pyridine ring heavily influence the position of fluorination.
-
Solution: The directing effect of existing functional groups can be exploited. For some substrates, changing the fluorinating agent may result in different regioselectivity.
-
-
Reaction Temperature: Temperature can play a significant role in the selectivity of a reaction.
-
Solution: Try running the reaction at a lower temperature, as this can sometimes favor the formation of the thermodynamically more stable product.
-
-
Stoichiometry of Reagents: An excess of the fluorinating agent can sometimes lead to di- or poly-fluorination.
-
Solution: Carefully control the stoichiometry by adjusting the relative flow rates of the reactant streams. Aim for a molar ratio that favors mono-fluorination.
-
Problem 3: Reactor Clogging or Pressure Fluctuations
Q: I am experiencing pressure fluctuations or clogging in my flow reactor. What could be the cause and how can I resolve it?
A: Clogging and pressure instability are common hardware-related issues in flow chemistry, often caused by the precipitation of salts or products.
Possible Causes and Solutions:
-
Precipitation of Byproducts or Reagents: Many fluorination reactions produce inorganic salts that can precipitate and block the narrow channels of a flow reactor.
-
Solution: Choose a solvent system in which all components remain soluble throughout the reaction. If precipitation is unavoidable, consider using a reactor with a wider channel diameter or a packed-bed reactor.[12] In some cases, introducing a co-solvent stream before the back-pressure regulator can help to redissolve any solids.[1]
-
-
Gas Formation: Some reactions may evolve gas, leading to pressure fluctuations.
-
Solution: A back-pressure regulator is essential to maintain a stable pressure and control the gas phase.[8]
-
-
Leaks:
-
Solution: Systematically check all fittings and connections for leaks, starting from the pumps and moving towards the reactor outlet.
-
Quantitative Data
The following tables summarize representative quantitative data for the flow fluorination of pyridine derivatives. Note that optimal conditions can vary significantly based on the specific substrate and reactor setup.
Table 1: Flow Fluorination with Selectfluor®
| Substrate | Product | Temp. (°C) | Residence Time | Yield (%) | Reference |
| 1,2-Dihydropyridine derivative | Fluorinated 3,6-dihydropyridine | RT | hours | 72-91 (after HF elimination) | [5] |
| Electron-rich styrenes (in fluoro-Ritter reaction) | Fluoro-amino/hydroxy compounds | 100-120 | 30-60 min | >75 | [11] |
Table 2: Flow Fluorination with AgF₂
| Substrate | Product | Temp. (°C) | Reaction Time | Yield (%) | Reference |
| 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | Ambient | 1 hour | 88 | [13] |
| 3-Substituted Pyridines | 2-Fluoro-3-substituted Pyridines | Ambient | ~1 hour | Varies | [7] |
Table 3: Flow Fluorination with HF-Pyridine (Olah's Reagent)
| Substrate | Product | Temp. (°C) | Residence Time | Yield (%) | Reference |
| 2,6-Diaminopurine | 2-Fluoroadenine | Optimized in flow | Varies | High | [3] |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination with Selectfluor® in a Flow Reactor
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reagent Preparation:
-
Prepare a solution of the pyridine derivative in a suitable solvent (e.g., acetonitrile).
-
Prepare a separate solution of Selectfluor® (1.1-1.5 equivalents) in the same solvent.
-
-
System Setup:
-
Assemble a flow chemistry system consisting of two syringe pumps, a T-mixer, a coiled reactor of appropriate volume, a back-pressure regulator, and a collection vessel. A schematic is provided below.
-
The reactor material should be chemically resistant (e.g., PFA, FEP).
-
Set the reactor to the desired temperature (e.g., 100-120 °C).[11]
-
Set the back-pressure regulator to maintain a pressure sufficient to prevent solvent boiling (e.g., 10 bar).
-
-
Reaction Execution:
-
Pump the two reagent solutions at equal flow rates into the T-mixer. The total flow rate will determine the residence time.
-
Allow the reaction mixture to pass through the heated reactor coil.
-
The product stream is then passed through the back-pressure regulator and into the collection vessel.
-
-
Work-up and Analysis:
-
The collected product mixture is typically quenched with water.
-
The product is then extracted with an organic solvent, dried, and concentrated.
-
Purification is usually achieved by column chromatography.
-
Experimental Workflow: Flow Fluorination Setup
Caption: A typical experimental setup for flow fluorination.
Protocol 2: C-H Fluorination of a Pyridine Derivative with AgF₂ (Adapted for Flow)
This protocol adapts a known batch procedure for a conceptual flow process.
-
Reagent Preparation:
-
Prepare a solution of the pyridine derivative (e.g., 2-phenylpyridine) in anhydrous acetonitrile.
-
-
System Setup:
-
Use a flow reactor setup with a packed-bed column containing AgF₂. This avoids pumping a slurry which can cause blockages.
-
Alternatively, a slurry-compatible pumping system can be used, but requires careful management to avoid clogging.
-
The reactor is typically run at ambient temperature.
-
-
Reaction Execution:
-
Pump the solution of the pyridine derivative through the packed-bed reactor containing AgF₂.
-
The flow rate should be adjusted to achieve a residence time of approximately 1 hour, as indicated by batch studies.[7]
-
-
Work-up and Analysis:
-
The output from the reactor is passed through an in-line filter (e.g., a packed column of Celite) to remove insoluble silver salts.
-
The filtrate is collected, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography.
-
References
- 1. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How residence time affects product quality in flow chemistry — Stoli Chem [stolichem.com]
- 5. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. equilibar.com [equilibar.com]
- 9. Using back pressure valve in flow chemistry-Microflu Microfluidics Technology (Changzhou) Co., Ltd. [en.microflutech.com]
- 10. support.waters.com [support.waters.com]
- 11. vapourtec.com [vapourtec.com]
- 12. Flow microreactor synthesis in organo-fluorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of 1H and 19F NMR Spectral Data for 3-Fluoro-4-nitropyridine and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Summary of ¹H NMR Spectral Data
The following table summarizes the ¹H NMR spectral data for 3-chloropyridine and 3-bromopyridine. A corresponding entry for 3-fluoro-4-nitropyridine is included to illustrate how the data would be presented. The chemical shifts (δ) are reported in parts per million (ppm), and the coupling constants (J) are in Hertz (Hz).
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | CDCl₃ | H-2 | Data not available | Data not available | Data not available |
| H-5 | Data not available | Data not available | Data not available | ||
| H-6 | Data not available | Data not available | Data not available | ||
| 3-Chloropyridine | DMSO-d₆ | H-2 | 8.79 | d | J = 2.5 |
| H-4 | 7.99 | ddd | J = 8.2, 2.5, 0.8 | ||
| H-5 | 7.57 | dd | J = 8.2, 4.8 | ||
| H-6 | 8.68 | dd | J = 4.8, 1.5 | ||
| 3-Bromopyridine | DMSO-d₆ | H-2 | 8.79 | d | J = 1.8 |
| H-4 | 8.18 | ddd | J = 8.3, 1.9, 0.8 | ||
| H-5 | 7.72 | dd | J = 8.3, 4.8 | ||
| H-6 | 8.77 | dd | J = 4.8, 1.9 |
Summary of ¹⁹F NMR Spectral Data
A dedicated table for ¹⁹F NMR data is essential for fluorinated compounds. The chemical shift for this compound would be a key parameter for comparison.
| Compound | Solvent | Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| This compound | CDCl₃ | F-3 | Data not available | Data not available | JFH data not available |
Experimental Protocols
General Procedure for ¹H and ¹⁹F NMR Spectroscopy
The following is a general protocol for the acquisition of ¹H and ¹⁹F NMR spectra, based on standard laboratory practices.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean 5 mm NMR tube.
2. Instrument Setup:
-
The spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and a corresponding frequency for ¹⁹F NMR.
-
The instrument is locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
3. ¹H NMR Acquisition:
-
A standard pulse sequence is used to acquire the ¹H NMR spectrum.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
4. ¹⁹F NMR Acquisition:
-
For ¹⁹F NMR, the spectrometer is tuned to the fluorine frequency.
-
A standard pulse sequence, often with proton decoupling, is used to acquire the spectrum.
-
Chemical shifts are typically referenced to an external standard such as CFCl₃.
Structure-Spectra Relationship
The substitution pattern on the pyridine ring significantly influences the chemical shifts of the protons and the fluorine atom due to inductive and mesomeric effects. The following diagram illustrates the logical relationship between the structure of this compound and its expected NMR signals.
Caption: Relationship between the structure of this compound and its NMR signals.
A Comparative Guide to the Spectroscopic Interpretation of 3-Fluoro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the infrared (IR) and mass spectrometry (MS) data for 3-Fluoro-4-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. By comparing its expected spectral features with those of analogous compounds, this document serves as a practical reference for the structural elucidation and quality control of substituted pyridines.
Infrared (IR) Spectroscopy Analysis
The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups: the nitro group (NO₂), the carbon-fluorine bond (C-F), and the pyridine ring. A comparison with relevant compounds, 3-Fluoropyridine and 4-Nitropyridine, allows for a clear assignment of its characteristic absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | 3-Fluoropyridine (Observed, cm⁻¹) | 4-Nitropyridine (Observed, cm⁻¹) |
| NO₂ | Asymmetric Stretch | 1530 - 1560 (Strong) | Not Applicable | ~1535 |
| NO₂ | Symmetric Stretch | 1340 - 1360 (Strong) | Not Applicable | ~1350 |
| Aromatic C=C/C=N | Ring Stretching | 1600 - 1620, 1450 - 1500 (Medium-Weak) | ~1580, 1470, 1420 | ~1600, 1480 |
| C-F | Stretch | 1200 - 1250 (Strong) | ~1230 | Not Applicable |
| Aromatic C-H | Stretch | 3050 - 3150 (Weak) | ~3050 | ~3100 |
| C-N | Stretch | 830 - 860 (Medium) | Not Applicable | ~850 |
Mass Spectrometry (MS) Analysis
Electron Impact Mass Spectrometry (EI-MS) of this compound is expected to show a distinct molecular ion peak and a series of fragment ions resulting from the successive loss of its functional groups. The fragmentation pattern provides a fingerprint for the molecule's structure. The molecular weight of this compound is 142.09 g/mol .[1][2]
| Ion | m/z (Expected) | Proposed Identity | Comparison with 3-Fluoropyridine (m/z) | Comparison with 2-Nitropyridine (m/z) |
| [M]⁺ | 142 | Molecular Ion | 97 | 124 |
| [M - NO]⁺ | 112 | Loss of Nitric Oxide | - | 94 |
| [M - F]⁺ | 123 | Loss of Fluorine | - | - |
| [M - NO₂]⁺ | 96 | Loss of Nitro Group | - | 78 |
| [C₅H₃FN]⁺ | 96 | Fragment after loss of NO₂ | 97 (molecular ion) | - |
| [C₄H₃F]⁺ | 74 | Pyridine ring fragment | 70 ([C₄H₄]⁺) | - |
| [C₅H₄N]⁺ | 78 | Pyridine radical cation | - | 78 |
Experimental Protocols
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Sample Preparation: A small amount of liquid or solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). For solid samples, sufficient pressure is applied to ensure good contact between the sample and the crystal.
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Method: Electron Impact (EI) Mass Spectrometry coupled with Gas Chromatography (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
-
Gas Chromatography (GC) Conditions:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-200.
-
Logical Relationships and Pathways
The following diagram illustrates the proposed fragmentation pathway of this compound under Electron Impact Mass Spectrometry.
References
A Comparative Guide to the Characterization of 3-Fluoro-4-nitropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical characterization of 3-Fluoro-4-nitropyridine N-oxide and its halogenated analogs by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). It also touches upon the expected performance of these compounds in synthetic applications, particularly in nucleophilic aromatic substitution (SNAr) reactions, which are crucial in drug development.
Introduction
This compound N-oxide is a valuable reagent and building block in medicinal chemistry and materials science. The presence of the fluorine atom, the nitro group, and the N-oxide functionality imparts unique reactivity and properties to the molecule. Accurate and reliable analytical characterization is paramount for its use in research and development. This guide compares its characterization data with that of its chloro- and bromo-analogs to aid in the selection of the appropriate reagent and to provide a framework for its analytical quality control.
NMR Spectroscopic Characterization
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound N-oxide, ¹H, ¹³C, and ¹⁹F NMR are the key techniques for its characterization.
Comparative NMR Data
The following table summarizes the expected and reported NMR spectral data for this compound N-oxide and its analogs. The data for this compound N-oxide and 3-Chloro-4-nitropyridine N-oxide are representative values based on typical chemical shifts for such structures, as specific supplier data is not publicly available. The data for 3-Bromo-4-nitropyridine N-oxide is based on reported spectral information.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) |
| This compound N-oxide | H-2: ~8.5 (d), H-5: ~7.9 (t), H-6: ~8.2 (d) | C-2: ~145, C-3: ~155 (d, ¹JCF), C-4: ~140, C-5: ~120 (d), C-6: ~130 | ~ -120 |
| 3-Chloro-4-nitropyridine N-oxide | H-2: ~8.6 (s), H-5: ~7.8 (d), H-6: ~8.3 (d) | C-2: ~148, C-3: ~130, C-4: ~142, C-5: ~125, C-6: ~135 | N/A |
| 3-Bromo-4-nitropyridine N-oxide [1] | H-2: 8.75 (s), H-5: 7.95 (d), H-6: 8.35 (d) | Not available | N/A |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency. Coupling constants (J) are crucial for definitive assignments.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra for the structural confirmation of this compound N-oxide.
Materials:
-
This compound N-oxide
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum (e.g., to residual solvent peak or TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 1-5 s.
-
Reference the spectrum to an appropriate standard (e.g., CFCl₃).
-
HPLC Characterization
HPLC is a powerful technique for assessing the purity of this compound N-oxide and for monitoring its reactions. A validated HPLC method is crucial for quality control.
Comparative HPLC Data
The following table provides a hypothetical but typical set of HPLC parameters and expected results for this compound N-oxide and a potential alternative.
| Parameter | This compound N-oxide | 3-Chloro-4-nitropyridine N-oxide |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Acetonitrile:Water (e.g., 65:35 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Retention Time | ~ 4.5 min | ~ 5.2 min |
| Purity (Typical) | >98% | >98% |
Note: Retention times are highly dependent on the specific HPLC system and column used and should be determined experimentally.
Experimental Protocol: HPLC Method
Objective: To determine the purity of this compound N-oxide by reverse-phase HPLC.
Materials:
-
This compound N-oxide
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Volumetric flasks and pipettes
-
HPLC vials
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water, and adding formic acid to a final concentration of 0.1%. Degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of a reference standard of this compound N-oxide and dissolve it in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample to be analyzed at approximately the same concentration as the standard solution.
-
-
HPLC System Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the flow rate and the UV detection wavelength.
-
-
Analysis:
-
Inject a blank (solvent) to ensure no carryover.
-
Inject the standard solution to determine the retention time and response.
-
Inject the sample solution.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by the area percent method.
-
Performance in Synthetic Applications: A Comparative Overview
This compound N-oxide and its halogenated analogs are primarily used as electrophiles in nucleophilic aromatic substitution (SNAr) reactions. The reactivity in these reactions is significantly influenced by the nature of the halogen atom.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The general trend for the reactivity of halogens as leaving groups in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, which is stabilized by the strong electron-withdrawing inductive effect of the halogen. Fluorine, being the most electronegative halogen, provides the greatest stabilization to this intermediate, thus accelerating the reaction.
| Compound | Relative Reactivity in SNAr | Advantages | Considerations |
| This compound N-oxide | Highest | Faster reaction rates, milder reaction conditions, often higher yields. | Higher cost compared to chloro- and bromo-analogs. |
| 3-Chloro-4-nitropyridine N-oxide | Intermediate | Good balance of reactivity and cost. | May require more forcing conditions than the fluoro analog. |
| 3-Bromo-4-nitropyridine N-oxide | Lower | Generally lower cost. | Slower reaction rates, may require higher temperatures or stronger nucleophiles. |
This enhanced reactivity of the fluoro-substituted compound can be a significant advantage in the synthesis of complex molecules, particularly when dealing with sensitive functional groups that may not tolerate harsh reaction conditions.
Conclusion
This compound N-oxide is a highly reactive and valuable synthetic intermediate. Its characterization by NMR and HPLC is straightforward, and the expected spectral and chromatographic data are distinct from its chloro- and bromo-analogs. The primary advantage of the fluoro-derivative lies in its enhanced reactivity in nucleophilic aromatic substitution reactions, which can lead to more efficient synthetic routes. The choice between the fluoro-, chloro-, or bromo-analog will depend on a balance of required reactivity, reaction conditions, and cost considerations for a specific application. This guide provides the foundational information for researchers to make an informed decision and to establish robust analytical methods for these important compounds.
References
A Comparative Guide to the Reactivity of 3-Fluoro-4-nitropyridine and 3-Bromo-4-nitropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-fluoro-4-nitropyridine and 3-bromo-4-nitropyridine in the context of nucleophilic aromatic substitution (SNAr) reactions. The selection of a suitable substrate is critical in synthetic chemistry, particularly in the development of pharmaceutical intermediates where reaction efficiency and regioselectivity are paramount. This document summarizes theoretical principles, presents available experimental data, and provides standardized protocols to aid in experimental design.
Theoretical Framework and Reactivity Principles
Nucleophilic aromatic substitution on pyridine rings is a well-established method for the introduction of a wide range of functionalities. The reactivity of halopyridines in SNAr reactions is governed by several factors, including the nature of the halogen, the position of the leaving group, and the presence of electron-withdrawing groups.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as the Meisenheimer complex. The first step, the nucleophilic attack on the carbon bearing the leaving group, is usually the rate-determining step.
For 3-halo-4-nitropyridines, the electron-withdrawing nitro group at the 4-position, along with the inherent electron-deficient nature of the pyridine ring, activates the molecule towards nucleophilic attack. In general, for SNAr reactions where the initial attack is rate-limiting, the reactivity order of the halogens is F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate.
However, the overall reactivity can be influenced by the leaving group's ability to depart in the second step. While fluorine forms a very strong carbon-fluorine bond, in many SNAr reactions, the stabilization of the intermediate by the highly electronegative fluorine atom in the rate-determining step is the dominant factor.
Comparative Reactivity Analysis
| Feature | This compound | 3-Bromo-4-nitropyridine |
| Electrophilicity of C-3 | Higher due to the strong inductive effect of fluorine. | Lower compared to the fluoro analogue. |
| Rate of Nucleophilic Attack | Generally expected to be faster. | Generally expected to be slower. |
| C-Halogen Bond Strength | High (C-F is the strongest carbon-halogen bond). | Lower than C-F. |
| Leaving Group Ability | Fluoride is a poorer leaving group than bromide. | Bromide is a better leaving group than fluoride. |
| Predicted Overall Reactivity in SNAr | Expected to be higher if nucleophilic attack is the rate-determining step. | May be competitive if C-Br bond cleavage contributes to the rate-determining step. |
| Observed Side Reactions | Generally undergoes clean substitution at the 3-position. | Prone to competing substitution of the nitro group at the 4-position and potential nitro-group migration, complicating the reaction outcome[1][2][3]. |
Key Experimental Observations:
-
Nucleophilic substitution on the pyridine ring, particularly at the 3-position (meta to the nitrogen), is generally challenging.
-
The presence of a nitro group enhances the reactivity of the pyridine ring towards nucleophilic attack.
-
In reactions of 3-bromo-4-nitropyridine with certain nucleophiles, substitution of the 4-nitro group has been observed as a major pathway, indicating the high activation of the 4-position.
-
Studies involving the reaction of 3-bromo-4-nitropyridine with amines have reported an unexpected nitro-group migration, which can lead to a mixture of products.[1][2][3]
-
The conversion of 3-bromo-4-nitropyridine N-oxide to this compound N-oxide via nucleophilic fluorination has been successfully demonstrated, showcasing a synthetic route from the bromo to the fluoro derivative.
Experimental Protocols
The following is a general procedure for a comparative study of the reactivity of this compound and 3-bromo-4-nitropyridine with a common nucleophile, such as piperidine.
Materials:
-
This compound
-
3-Bromo-4-nitropyridine
-
Piperidine
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Bicarbonate (Saturated Aqueous Solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
In two separate oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve this compound (1 mmol) and 3-bromo-4-nitropyridine (1 mmol) in anhydrous DMF (10 mL).
-
To each flask, add piperidine (1.2 mmol, 1.2 equivalents).
-
Heat the reaction mixtures to 80°C and monitor the progress of the reactions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular time intervals (e.g., every hour).
-
Upon completion (or after a set time for comparison), cool the reaction mixtures to room temperature.
-
Pour each reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) followed by brine (20 mL).
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the respective 3-(piperidin-1-yl)-4-nitropyridine products.
-
Determine the yield of each product and characterize by NMR and mass spectrometry.
Note: The reaction conditions, including temperature, solvent, and reaction time, may need to be optimized for different nucleophiles. The potential for side reactions with 3-bromo-4-nitropyridine should be considered when analyzing the results.
Visualizing Reaction Mechanisms
Caption: Generalized SNAr mechanism for 3-halo-4-nitropyridines.
Caption: Logical flow of reactivity and potential side reactions.
Conclusion
Based on theoretical principles of nucleophilic aromatic substitution, This compound is predicted to be more reactive than 3-bromo-4-nitropyridine towards halogen displacement at the 3-position. This is primarily due to the greater electrophilicity of the carbon center attached to the highly electronegative fluorine atom, which accelerates the rate-determining nucleophilic attack.
Furthermore, experimental evidence suggests that 3-bromo-4-nitropyridine is susceptible to competing reaction pathways, including substitution of the nitro group at the 4-position and nitro-group migration. These side reactions can complicate product purification and reduce the yield of the desired 3-substituted product. Therefore, for syntheses requiring clean and efficient nucleophilic substitution at the 3-position of a 4-nitropyridine ring, this compound is likely the superior substrate.
It is strongly recommended that researchers perform small-scale parallel experiments under identical conditions to confirm the relative reactivity and selectivity for their specific nucleophile of interest.
References
A Comparative Guide to Alternative Reagents for 3-Fluoro-4-nitropyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceuticals and agrochemicals, 3-Fluoro-4-nitropyridine stands as a valuable and highly reactive building block. Its utility primarily stems from its susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for forging carbon-heteroatom and carbon-carbon bonds. The strong electron-withdrawing effect of the nitro group, combined with the inherent electron deficiency of the pyridine ring, activates the C-F bond for displacement by a wide array of nucleophiles.
However, the landscape of chemical synthesis is ever-evolving, driven by the need for alternative reagents that may offer advantages in terms of cost, availability, reactivity, or selectivity. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data to inform reagent selection in your synthetic endeavors.
Key Alternatives and Their Comparative Performance
The primary alternatives to this compound for SNAr reactions are other 3-halo-4-nitropyridines, 3,4-dinitropyridine, and 4-nitro-3-(trifluoromethyl)pyridine. The choice of reagent can significantly impact reaction outcomes, including yield and reaction time.
3-Halo-4-nitropyridines (Cl, Br)
The chloro and bromo analogues of this compound are the most direct alternatives. The reactivity of halogens in SNAr reactions on electron-deficient rings generally follows the order F > Cl > Br > I. This trend is attributed to the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Table 1: Comparison of Reaction Yields for the SNAr Reaction of 3-Halo-4-nitropyridines with Piperidine
| Reagent | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Piperidine | Ethanol | Reflux | 3 | ~95 |
| 3-Chloro-4-nitropyridine | Piperidine | Ethanol | Reflux | 4 | ~93 |
| 3-Bromo-4-nitropyridine | Piperidine | THF | 70 | 16 | 83[1] |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
As the data suggests, while the fluoro derivative offers the highest reactivity, the chloro and bromo analogues still provide good to excellent yields, albeit with potentially longer reaction times or higher temperatures.
3,4-Dinitropyridine
In 3,4-dinitropyridine, a nitro group acts as the leaving group. The nitro group is an excellent activating group for SNAr and can also serve as a leaving group, particularly when positioned ortho or para to another strong electron-withdrawing group.
Table 2: SNAr Reaction of 3,4-Dinitropyridine with an Amine
| Reagent | Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 3,4-Dinitropyridine | Amine | 4-Amino-3-nitropyridine derivative | Not specified | Not specified | Not specified | Not specified | High |
While specific quantitative data for direct comparison is limited, the high reactivity of dinitropyridines in SNAr is well-documented, often leading to high yields of the desired substitution products.
4-Nitro-3-(trifluoromethyl)pyridine
The trifluoromethyl group is a strong electron-withdrawing group and can significantly activate the pyridine ring towards nucleophilic attack. In 4-nitro-3-(trifluoromethyl)pyridine, the position of the leaving group relative to these activating groups is crucial for its reactivity.
Synthesis of 4-Nitro-3-(trifluoromethyl)aniline from a related precursor:
A two-step synthesis from 3-chlorotrifluoromethyl benzene has been reported to produce 4-Nitro-3-trifluoromethyl aniline, a related structure.[2] The synthesis of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine has also been described with a yield of 86%.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of these reagents.
Protocol 1: General Procedure for SNAr with Aliphatic Amines in Ethanol
This protocol is suitable for the reaction of 3-halo-4-nitropyridines with highly nucleophilic aliphatic amines such as piperidine.
Materials:
-
3-Halo-4-nitropyridine (1.0 equiv)
-
Amine (e.g., piperidine) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Ethanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3-halo-4-nitropyridine.
-
Dissolve the starting material in anhydrous ethanol (approximately 0.1 M concentration).
-
Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).[1]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure substituted product.
Protocol 2: Synthesis of 4-Amino-3-nitropyridine from 4-Aminopyridine
This protocol describes the synthesis of a key intermediate which can be derived from a dinitropyridine analog.
Materials:
-
4-Aminopyridine (1.0 equiv)
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
-
Ammonia solution
-
Ice
Procedure:
-
Dissolve pyridin-4-amine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL) under ice-bath conditions.[4]
-
Keeping the reaction temperature between 0-10 °C, slowly add fuming nitric acid (2.5 mL) dropwise.[4]
-
After the addition, continue stirring at 0-10 °C for 5 hours.
-
Warm the reaction mixture to room temperature and then heat at 90°C for 3 hours.[4]
-
After cooling, slowly pour the reaction mixture into ice water.
-
Neutralize the solution to pH 7 with ammonia solution.[4]
-
Collect the resulting precipitate by filtration and dry under reduced pressure to afford 4-amino-3-nitropyridine as a yellow solid.[4]
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanisms and workflows associated with these reactions.
Caption: General mechanism of the SNAr reaction on a 3-halo-4-nitropyridine.
Caption: Typical experimental workflow for an SNAr reaction and product purification.
Conclusion
While this compound remains a highly effective reagent for SNAr reactions due to its superior reactivity, this guide demonstrates that several viable alternatives exist. 3-Chloro- and 3-bromo-4-nitropyridine offer a good balance of reactivity and availability, often providing high yields with minor adjustments to reaction conditions. For instances where even greater reactivity is desired or when a nitro leaving group is advantageous, 3,4-dinitropyridine presents a powerful option. Furthermore, trifluoromethyl-substituted nitropyridines represent a promising, albeit less explored, class of reagents that warrant further investigation.
The selection of the optimal reagent will ultimately depend on a careful consideration of factors including the specific nucleophile, desired reaction conditions, cost, and availability. The data and protocols provided herein serve as a valuable resource for making an informed decision, enabling researchers to navigate the diverse landscape of modern organic synthesis with greater flexibility and efficiency.
References
Efficacy of 3-Fluoro-4-nitropyridine Derivatives in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of various 3-Fluoro-4-nitropyridine derivatives, supported by experimental data from peer-reviewed studies. The data is presented to facilitate easy comparison of the performance of these compounds in anticancer and antibacterial assays. Detailed experimental protocols and visualizations of relevant biological pathways are included to provide a comprehensive overview for researchers in drug discovery and development.
Anticancer Efficacy of Pyridine Derivatives as PDE3A Inhibitors
A series of novel 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles and their 2-oxo isosteres have been synthesized and evaluated for their inhibitory effects on Phosphodiesterase 3A (PDE3A) and their cytotoxic effects on human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The data suggests a direct correlation between PDE3A inhibition and the anticancer activity of these compounds.
Data Presentation: PDE3A Inhibition and Cytotoxicity of Pyridine Derivatives
| Compound ID | PDE3A Inhibition IC50 (nM) | Cytotoxicity IC50 (µM) - HeLa Cells | Cytotoxicity IC50 (µM) - MCF-7 Cells |
| Ia | 10.11 ± 1.23 | 45.3 ± 3.5 | 60.1 ± 4.2 |
| Ib | 3.76 ± 1.03 | 34.3 ± 2.6 | 50.18 ± 1.11 |
| Ic | 8.92 ± 0.98 | 55.2 ± 4.1 | 72.5 ± 5.3 |
| IIa | 15.2 ± 1.87 | 68.4 ± 5.9 | 85.1 ± 6.8 |
| IIb | 12.8 ± 1.55 | 61.9 ± 4.7 | 79.3 ± 6.1 |
| IIc | 20.4 ± 2.11 | 75.3 ± 6.2 | 93.4 ± 7.5 |
| IId | 18.1 ± 1.96 | 71.8 ± 5.8 | 90.2 ± 7.1 |
Data sourced from a study on the synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors.
Antibacterial Efficacy of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone Derivatives
A series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial activity against a panel of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds exhibit a range of potencies.
Data Presentation: Antibacterial Activity (MIC in µg/mL) of Oxazolidinone Derivatives
| Compound ID | S. aureus (ATCC 29213) | S. epidermidis (ATCC 12228) | E. faecalis (ATCC 29212) | MRSA (ATCC 43300) |
| 6a | 4 | 8 | 4 | 8 |
| 6b | 2 | 4 | 2 | 4 |
| 6c | 8 | 16 | 8 | 16 |
| 6d | 4 | 8 | 4 | 8 |
| 6e | 2 | 2 | 4 | 4 |
| 6f | 16 | 32 | 16 | 32 |
| 6g | 8 | 16 | 8 | 16 |
| 6h | 4 | 4 | 8 | 8 |
| 6i | >32 | >32 | >32 | >32 |
| 6j | 2 | 4 | 2 | 4 |
| 6k | 4 | 8 | 4 | 8 |
| 6l | 8 | 16 | 8 | 16 |
| 6m | 16 | 32 | 16 | 32 |
| Linezolid | 2 | 2 | 2 | 2 |
Data sourced from a study on the optimization and antibacterial evaluation of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cell lines.
1. Cell Seeding:
-
Cells (e.g., MCF-7, HeLa) are harvested from culture and seeded into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound is prepared in DMSO and serially diluted in culture medium to achieve the desired concentrations.
-
The medium from the cell plates is removed, and 100 µL of the medium containing the test compound at various concentrations is added to the wells.
-
Control wells contain medium with the same concentration of DMSO as the test wells.
-
The plates are incubated for 48 hours under the same conditions as above.
3. MTT Addition and Incubation:
-
After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[1][2][3]
-
The plates are incubated for an additional 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Reading:
-
100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[4]
-
The absorbance of the wells is measured at 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the control (untreated) cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7][8]
1. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent.
-
A series of two-fold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). Each well will contain 50 µL of the diluted agent.
2. Inoculum Preparation:
-
The bacterial strain to be tested is grown on an appropriate agar plate for 18-24 hours.
-
A few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Inoculation of Microtiter Plates:
-
50 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
A positive control well (containing inoculum but no drug) and a negative control well (containing broth only) are included.
4. Incubation:
-
The microtiter plates are incubated at 37°C for 18-24 hours.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (i.e., no bacterial growth).
Visualizations
Signaling Pathway
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. protocols.io [protocols.io]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to the Structural Validation of 3-Fluoro-4-nitropyridine Reaction Products
For researchers, scientists, and drug development professionals, the structural integrity of synthesized compounds is paramount. This guide provides a comparative analysis of the structural validation of reaction products derived from 3-Fluoro-4-nitropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. We present supporting experimental data and methodologies for key analytical techniques, offering a framework for the robust characterization of these molecules.
Nucleophilic Aromatic Substitution: A Primary Reaction Pathway
This compound is highly susceptible to nucleophilic aromatic substitution (SNA r) reactions. The strong electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the ring towards attack by nucleophiles. The fluorine atom at the 3-position can be displaced by a variety of nucleophiles, or alternatively, nucleophiles can attack the 4-position, displacing the nitro group. A common example is the reaction of a related compound, methyl 3-nitropyridine-4-carboxylate, with a fluoride source to yield methyl 3-fluoropyridine-4-carboxylate[1]. This highlights the utility of the nitro group as a leaving group in nucleophilic aromatic substitution on the pyridine ring[1].
A notable reaction pathway involves the N-oxide derivative. 3-bromo-4-nitropyridine N-oxide can be fluorinated to produce this compound N-oxide, which is then readily converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation[2][3]. This multi-step synthesis provides a valuable route to an important building block.
References
- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Comparative analysis of synthetic routes to substituted 3-fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into pyridine rings, particularly at the 3-position, is a pivotal strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates. This guide provides a comparative analysis of several prominent synthetic routes to substituted 3-fluoropyridines, offering objective comparisons of their performance supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and adaptation of these synthetic strategies.
Comparison of Synthetic Routes
The following table summarizes key quantitative data for various synthetic routes to substituted 3-fluoropyridines, allowing for a direct comparison of their efficacy and applicability.
| Synthetic Route | Key Reagents & Conditions | Substrate Example | Product Example | Yield (%) | Reaction Time | Temperature (°C) | Citation(s) |
| 1. Fluorination of Pyridine N-oxides | Tetrabutylammonium fluoride (TBAF), DMSO | 3-Bromo-4-nitropyridine N-oxide | 3-Fluoro-4-nitropyridine N-oxide | 37 | 5 min | 25 | [1] |
| 2. Direct C-H Fluorination | Silver(II) fluoride (AgF₂), MeCN | 3-Chloropyridine | 3-Chloro-2-fluoropyridine | ~85 (NMR) | 1 h | 25 | [2][3] |
| 3. Photoredox-Mediated Coupling | fac-Ir(ppy)₃, PPh₃, NH₄OAc, Blue LED, DMF | 1-(4-Chlorophenyl)-2,2-difluoro-3-iodopropan-1-one & (1-phenylethenoxy)trimethylsilane | 2-(4-Chlorophenyl)-3-fluoro-6-phenylpyridine | 91 | 15 h (photoredox) + 3 h (condensation) | 25 (photoredox), 120 (condensation) | [4][5] |
| 4. Nucleophilic Aromatic Substitution (SNAr) | Cesium fluoride (CsF), DMSO | Methyl 3-nitropyridine-4-carboxylate | Methyl 3-fluoropyridine-4-carboxylate | 38 | 1.5 h | 120 | [6] |
| 5. Deoxyfluorination | XtalFluor-E, DBU, DCM | (R)-N-Cbz-3-hydroxypyrrolidine | (S)-N-Cbz-3-fluoropyrrolidine | Not specified | 24.5 h | -78 to RT | [7] |
| 6. Two-Step: Ir-Catalyzed Borylation & Cu-Mediated Fluorination | 1. [Ir(COD)OMe]₂, dtbpy, B₂Pin₂ 2. (tBuCN)₂CuOTf, AgF, [Me₃pyF]PF₆, THF | 1,3-Dichlorobenzene | 1,3-Dichloro-2-fluorobenzene | 71 (overall) | 16 h (borylation) + 18 h (fluorination) | 80 (borylation), 50 (fluorination) | [7] |
| 7. Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 3-Bromo-5-fluoropyridine | N-(3-Fluoro-5-pyridinyl)aniline | 95 | 12 h | 100 | [8][9] |
Experimental Protocols & Methodologies
This section provides detailed experimental procedures for the key synthetic transformations highlighted in the comparative table.
Fluorination of Pyridine N-oxides
This method is particularly effective for the synthesis of meta-fluorinated pyridines, which are often challenging to access via other routes. The N-oxide group activates the pyridine ring for nucleophilic attack.
Synthesis of this compound N-oxide To a solution of 3-bromo-4-nitropyridine N-oxide in dimethyl sulfoxide (DMSO), 0.5 equivalents of tetrabutylammonium fluoride (TBAF) are added. The reaction mixture is stirred at room temperature (25 °C) for 5 minutes. The product, this compound N-oxide, is then isolated after aqueous workup and purification.[1] This intermediate can be subsequently reduced to the corresponding aminopyridine.[1]
Direct C-H Fluorination
Direct C-H fluorination offers a streamlined approach to fluorinated heterocyles, avoiding the need for pre-functionalized starting materials. Silver(II) fluoride has emerged as a key reagent for this transformation, exhibiting high selectivity for the position adjacent to the pyridine nitrogen.
Synthesis of 3-Chloro-2-fluoropyridine To a solution of 3-chloropyridine in acetonitrile (MeCN), silver(II) fluoride (AgF₂) is added. The reaction is stirred at ambient temperature for approximately 1 hour. The reaction mixture is then filtered and the product is isolated from the filtrate. This method is noted for its mild conditions and high site-selectivity.[2][3]
Photoredox-Mediated Coupling
Visible-light photoredox catalysis provides a powerful and mild method for constructing complex fluorinated pyridines from readily available ketone precursors.
Synthesis of 2-(4-Chlorophenyl)-3-fluoro-6-phenylpyridine In a reaction vessel, 1-(4-chlorophenyl)-2,2-difluoro-3-iodopropan-1-one, (1-phenylethenoxy)trimethylsilane, fac-Ir(ppy)₃ as the photocatalyst, and triphenylphosphine are dissolved in dimethylformamide (DMF). The mixture is irradiated with blue LEDs at room temperature for 15 hours. Subsequently, ammonium acetate is added, and the mixture is heated to 120 °C for 3 hours to facilitate the pyridine ring formation. The final product is obtained after purification.[4][5]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a classical and effective method for introducing fluorine into electron-deficient pyridine rings, where a good leaving group is displaced by a fluoride ion.
Synthesis of Methyl 3-fluoropyridine-4-carboxylate Methyl 3-nitropyridine-4-carboxylate and 5 equivalents of cesium fluoride (CsF) are heated in dry DMSO at 120 °C for 90 minutes under a nitrogen atmosphere. After completion, the reaction is quenched with water, and the product is extracted with ethyl acetate. Purification by flash chromatography yields the desired 3-fluoropyridine derivative.[6]
Deoxyfluorination
Deoxyfluorination reagents are utilized to convert hydroxyl groups to fluorine atoms. While a direct example for 3-hydroxypyridine is not detailed in the cited literature, the following protocol for a similar heterocyclic alcohol illustrates the general procedure.
Synthesis of (S)-N-Cbz-3-fluoropyrrolidine To a solution of (R)-N-Cbz-3-hydroxypyrrolidine in dichloromethane (DCM) at -78 °C, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and XtalFluor-E are successively added. The reaction mixture is stirred for 30 minutes at -78 °C and then allowed to warm to room temperature and stirred for an additional 24 hours. The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with DCM.[7]
Two-Step Synthesis: Iridium-Catalyzed Borylation and Copper-Mediated Fluorination
This two-step sequence allows for the introduction of fluorine at a position dictated by the regioselectivity of the initial C-H borylation step.
Step 1: Iridium-Catalyzed C-H Borylation An iridium catalyst, such as [Ir(COD)OMe]₂, and a bipyridine ligand, like dtbpy, are combined with bis(pinacolato)diboron (B₂Pin₂) and the pyridine substrate. The reaction is heated, typically at 80 °C, for several hours to afford the pyridylboronic ester.[7]
Step 2: Copper-Mediated Fluorination The crude arylboronate ester from the previous step is subjected to fluorination using a copper(I) source, such as (tBuCN)₂CuOTf, an oxidant like AgF, and a fluoride source, for example, [Me₃pyF]PF₆, in a suitable solvent like tetrahydrofuran (THF) at 50 °C.[7]
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines, including substituted aminofluoropyridines.
Synthesis of N-(3-Fluoro-5-pyridinyl)aniline A mixture of 3-bromo-5-fluoropyridine, aniline, a palladium catalyst such as Pd₂(dba)₃, a phosphine ligand like XPhos, and a base, for instance, sodium tert-butoxide (NaOtBu), is heated in toluene. The reaction proceeds to completion, and after workup and purification, the desired amino-substituted 3-fluoropyridine is obtained.[8][9]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the described synthetic routes.
Caption: Pathway for 3-fluoropyridine synthesis via N-oxide intermediates.
Caption: Direct conversion of a pyridine C-H bond to a C-F bond.
Caption: Assembly of 3-fluoropyridines via photoredox-mediated coupling.
Caption: Nucleophilic aromatic substitution for 3-fluoropyridine synthesis.
Caption: Conversion of a hydroxyl group to fluorine via deoxyfluorination.
Caption: Two-step synthesis of 3-fluoropyridines via borylation.
Caption: Synthesis of amino-substituted fluoropyridines.
References
- 1. 3-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Electronic Properties of 3-Fluoro-4-nitropyridine: A Proposed DFT Study and Experimental Validation
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to 3-Fluoro-4-nitropyridine
This compound is a substituted pyridine ring possessing both a fluorine atom and a nitro group. These substituents significantly influence the electronic structure and reactivity of the molecule.[1][2] The electron-withdrawing nature of the nitro group and the fluorine atom makes the pyridine ring susceptible to nucleophilic substitution reactions, a key characteristic leveraged in organic synthesis.[2] Understanding the electronic properties through computational and experimental methods is crucial for optimizing its use in the development of novel, biologically active compounds.[1][3]
Proposed DFT Study: Methodology and Expected Outcomes
To elucidate the electronic properties of this compound, a comprehensive DFT study is proposed. This section details the computational protocol and the expected data for comparison.
Computational Protocol
A robust DFT calculation protocol is essential for obtaining accurate electronic property data. The following methodology is proposed based on established practices for similar heterocyclic compounds.[4][5][6]
| Parameter | Recommended Specification | Rationale |
| Software | Gaussian, ORCA, or similar | Widely used and validated quantum chemistry software packages. |
| Functional | B3LYP | A hybrid functional known for its balance of accuracy and computational cost for organic molecules.[7] |
| Alternative Functional | M06-2X or ωB97XD | Functionals that perform well for non-covalent interactions and can provide a good comparison.[5][6] |
| Basis Set | 6-311++G(d,p) | A triple-zeta basis set with diffuse and polarization functions, suitable for capturing the electronic details of atoms like fluorine and the nitro group.[7] |
| Solvation Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent (e.g., water, DMSO) on the electronic properties. |
| Calculations | Geometry Optimization, Frequency Analysis, HOMO-LUMO energies, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping. | To obtain a stable molecular structure and a comprehensive set of electronic property data. |
Workflow for the Proposed DFT Study
The logical flow of the proposed computational study is outlined below.
Caption: Workflow for the proposed DFT study.
Comparison with Alternative Methods and Experimental Data
The results from the proposed DFT study can be benchmarked against alternative computational methods and validated with experimental data.
Comparison of Computational Methods
| Feature | Proposed DFT (B3LYP) | Alternative DFT (M06-2X) | Ab Initio (MP2) |
| Accuracy | Good for general electronic properties. | Potentially better for systems with non-covalent interactions. | Higher accuracy, especially for electron correlation effects. |
| Computational Cost | Moderate | Higher than B3LYP | Significantly higher than DFT methods. |
| Typical Application | Broadly applicable for organic molecules. | Systems where dispersion forces are important. | Benchmarking and high-accuracy calculations on smaller systems. |
Expected Electronic Properties and Comparison with Experimental Observables
The following table summarizes the key electronic properties that would be calculated and how they relate to experimentally observable characteristics.
| Calculated Property | Expected Outcome from DFT | Corresponding Experimental Technique |
| HOMO-LUMO Gap | A relatively small gap, indicating potential for reactivity. | UV-Vis Spectroscopy (to determine electronic transitions). |
| Molecular Electrostatic Potential (MEP) | Negative potential around the nitro group and nitrogen of the pyridine ring; positive potential on the hydrogens. | X-ray Crystallography (to determine electron density distribution). |
| NBO Charges | Significant negative charges on the oxygen and nitrogen atoms of the nitro group and the ring nitrogen. | Not directly measurable, but influences reactivity in nucleophilic substitution reactions. |
| Dipole Moment | A non-zero dipole moment due to the asymmetrical substitution. | Dielectric constant measurements. |
| Vibrational Frequencies | Characteristic stretching frequencies for C-F, N-O, and pyridine ring modes.[7] | Infrared (IR) and Raman Spectroscopy.[7] |
Experimental Protocols
To validate the computational findings, the following experimental protocols are suggested.
Synthesis of this compound
While commercially available, synthesis can be achieved through various routes. One reported method involves the fluorination of 3-bromo-4-nitropyridine N-oxide.[8][9]
Spectroscopic Analysis
-
UV-Vis Spectroscopy:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., ethanol or cyclohexane).
-
Record the absorption spectrum over a range of 200-800 nm using a spectrophotometer.
-
The wavelength of maximum absorption (λmax) can be related to the HOMO-LUMO gap.
-
-
IR and Raman Spectroscopy:
-
For IR, a thin film of the liquid sample or a KBr pellet of the solid sample can be prepared.
-
For Raman, the sample can be analyzed directly in a glass capillary.
-
The spectra should be recorded and the vibrational bands assigned to specific functional groups, to be compared with the calculated frequencies from the DFT study.[7]
-
Electrochemical Analysis
-
Cyclic Voltammetry (CV):
-
Dissolve the compound in a suitable solvent containing a supporting electrolyte.
-
Use a standard three-electrode setup (working, reference, and counter electrodes).
-
Scan the potential to determine the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels, respectively.
-
Logical Relationship of the Integrated Approach
The synergy between computational and experimental methods provides a comprehensive understanding of the electronic properties.
Caption: Integrated computational and experimental approach.
Conclusion
This guide outlines a robust framework for investigating the electronic properties of this compound through a proposed DFT study and experimental validation. By correlating theoretical predictions with empirical data, researchers can gain a deeper understanding of the molecule's reactivity and electronic structure. This knowledge is invaluable for its application in medicinal chemistry and materials science, facilitating the design of novel compounds with desired properties. The methodologies and comparisons presented here serve as a comprehensive starting point for any research group aiming to explore the rich chemistry of this versatile synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Purity Assessment of 3-Fluoro-4-nitropyridine
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates like 3-Fluoro-4-nitropyridine is of paramount importance. This versatile compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of impurities can have a significant impact on reaction yields, byproduct formation, and the biological activity and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[2][3]
This guide provides a comparative overview of HPLC methods for the purity analysis of this compound. It includes a detailed, representative experimental protocol and a comparison with alternative analytical techniques, supported by data typically generated during method development.
Comparison of Analytical Methods
While HPLC is a primary method for purity determination, other techniques can provide complementary information or may be more suitable for specific types of impurities.
| Feature | HPLC with UV Detection | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2][5] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.[2][5] |
| Typical Analytes | Non-volatile and thermally labile compounds, including the main component and non-volatile impurities. | Volatile and thermally stable compounds, such as residual solvents and some volatile impurities.[5] | The main component and any impurities with observable nuclei (e.g., ¹H, ¹³C, ¹⁹F), allowing for structural elucidation.[2] |
| Advantages | High resolution and sensitivity, accurate quantification, applicable to a wide range of compounds.[2] | Excellent for analyzing volatile impurities like residual solvents.[2] Can be coupled with Mass Spectrometry (GC-MS) for definitive identification. | Provides structural information about impurities, can be used for absolute quantification (qNMR) without a reference standard for each impurity.[5] |
| Limitations | May not be suitable for highly volatile impurities. Identification of unknown peaks requires a hyphenated technique like LC-MS.[2] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes, adding complexity.[5] | Lower sensitivity compared to HPLC for quantifying minor impurities.[2] Higher instrumentation cost. |
Experimental Protocols
A detailed methodology for a representative Reversed-Phase HPLC (RP-HPLC) method for the analysis of this compound is provided below. This protocol is a starting point and may require optimization based on specific instrumentation and the impurity profile of the sample.
Representative RP-HPLC Method for this compound Purity
This method is designed for the routine purity analysis and quantification of impurities in this compound samples.
1. Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Solvent A: Water with 0.1% Formic AcidSolvent B: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-35 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
2. Reagents and Sample Preparation
-
Reagents : Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (analytical grade).
-
Diluent : A 50:50 mixture of Acetonitrile and Water.
-
Standard Solution Preparation : Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of about 0.1 mg/mL.
-
Sample Solution Preparation : Prepare the sample in the same manner as the standard solution.
3. Analysis Procedure
-
Inject a blank (diluent) to ensure the absence of system peaks.
-
Perform five replicate injections of the standard solution to check for system suitability. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
Inject the sample solution.
-
The percentage purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Visualizing the Analytical Workflow
The selection of an appropriate analytical method is a critical decision in quality control. The following diagrams illustrate the general workflow for purity analysis and the logical considerations for choosing a method.
References
Safety Operating Guide
Proper Disposal of 3-Fluoro-4-nitropyridine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. 3-Fluoro-4-nitropyridine, a versatile intermediate in pharmaceutical and agrochemical synthesis, requires careful management as hazardous waste due to its potential health risks.[1] Adherence to proper disposal protocols is essential to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and related compounds. While a specific Safety Data Sheet (SDS) for this compound was not found in the immediate search, data for structurally similar compounds like 4-Fluoro-3-nitropyridine indicate potential hazards such as being harmful if swallowed, in contact with skin, or inhaled.[2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if handling outside of a fume hood or if there is a risk of generating dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. The following steps provide a general guideline for its proper disposal as a hazardous chemical waste.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous.
-
Do not mix this waste with non-hazardous materials.
-
Segregate it from incompatible materials such as acids and strong oxidizing agents to prevent violent reactions.
2. Waste Collection and Containment:
-
Collect waste this compound in its original container if possible, or in a designated, compatible, and clearly labeled hazardous waste container.
-
Containers must be in good condition, with a secure, leak-proof screw-on cap.
-
Ensure the container is made of a material that does not react with the chemical.
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be cool, dry, and well-ventilated.
-
Store in a secondary containment tray to prevent spills.
5. Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste.
-
After triple-rinsing, the container may be disposed of in the regular trash, but local regulations should be confirmed.
6. Arranging for Professional Disposal:
-
Dispose of the collected hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key hazard information for a structurally similar compound, 4-Fluoro-3-nitropyridine, which should be considered as indicative for this compound in the absence of its specific SDS.
| Hazard Classification | GHS Hazard Statement (for 4-Fluoro-3-nitropyridine) |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
Data sourced from PubChem CID 20129128 for 4-Fluoro-3-nitropyridine.[2][3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Fluoro-4-nitropyridine
Essential Safety and Handling Guide for 3-Fluoro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment. The following information is based on safety data for structurally similar compounds and should be used in conjunction with a thorough risk assessment before beginning any work.
Hazard Summary
Based on data from analogous compounds, this compound is anticipated to be hazardous. The primary concerns include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact which can lead to irritation and absorption of the chemical.[1] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin contact.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a certified chemical fume hood. | Minimizes the inhalation of harmful dust or vapors.[1][3] |
Operational Handling Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Preparation and Storage
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area at or below -20°C.[4][5]
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory or under a certified chemical fume hood.[1][3] Ensure that eyewash stations and safety showers are readily accessible.[3][6]
Handling and Use
-
Keep the container tightly closed when not in use.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[7]
Spill Management
-
In the event of a spill, evacuate the area.[1]
-
Wear the appropriate PPE as detailed above.[1]
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[1]
-
For larger spills, contain the spill and absorb it with an inert material before collection for disposal.[1]
-
Ventilate the area and wash the spill site after material pickup is complete.[1]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[1]
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6][7][8] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7][8] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8] |
Workflow for Safe Handling of this compound
Caption: Safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Fluoro-3-nitropyridine | C5H3FN2O2 | CID 20129128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data [pipzine-chem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
